Product packaging for Acriflavine(Cat. No.:CAS No. 65589-70-0)

Acriflavine

Numéro de catalogue: B1215748
Numéro CAS: 65589-70-0
Poids moléculaire: 469.0 g/mol
Clé InChI: PEJLNXHANOHNSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,6-Diamino-10-methylacridinium chloride mixt. with 3,6-acridinediamine. Fluorescent dye used as a local antiseptic and also as a biological stain. It intercalates into nucleic acids thereby inhibiting bacterial and viral replication.
See also: Proflavine (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25ClN6 B1215748 Acriflavine CAS No. 65589-70-0

Propriétés

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride
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InChI

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H
Source PubChem
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InChI Key

PEJLNXHANOHNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30988185
Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brown to orange powder; Green fluorescence when diluted in water; [Hawley]
Record name Acriflavine
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CAS No.

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9
Record name Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine
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Record name Acriflavine [NF]
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Record name Acriflavine hydrochloride [NF]
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Record name Acriflavine
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Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Record name Acriflavine, hydrochloride
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Record name 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride
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Record name Reaction mass of 51555-26-1 and 53307-10-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Acriflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acriflavine (ACF) is a multifaceted acridine dye with a long history of use as a topical antiseptic, first developed by German medical researcher Paul Ehrlich in 1912.[1][2] Initially utilized during World War I as a treatment for sleeping sickness and as a topical antiseptic, its applications have since expanded significantly.[1] Modern research has unveiled its potential as an antimalarial, antibacterial, antiviral, and anticancer agent, making it a subject of renewed interest in the scientific and medical communities.[1][3] This guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is not a single chemical entity but a mixture of two key components: 3,6-diamino-10-methylacridinium chloride (also known as trypaflavine) and 3,6-diaminoacridine (proflavine).[1][4] Commercial preparations often consist of this mixture, which may also be referred to as this compound hydrochloride.[2][4] The hydrochloride salt form enhances its solubility in aqueous solutions.[4] The compound typically appears as an orange or brown powder.[5][6]

The biological activity of this compound is largely attributed to its ability to intercalate with DNA, a property that allows it to interfere with various cellular functions.[1][4]

Caption: Chemical structures of Proflavine and Trypaflavine, the components of this compound.

Table 1: Physicochemical Properties of this compound Components

PropertyTrypaflavine (this compound Component)Proflavine
IUPAC Name 3,6-diamino-10-methylacridin-10-ium chlorideacridine-3,6-diamine
Molecular Formula C14H14ClN3[5][7]C13H11N3[1]
Molecular Weight 259.74 g/mol [5][7]209.25 g/mol [1]
CAS Number 8048-52-0 (for mixture)[6][7]92-62-6
Appearance Orange or brown powder[5][6]Orange or brown powder
Solubility Soluble in water, methanol, DMSO[4]Soluble in water

Mechanism of Action and Signaling Pathways

This compound's therapeutic and cytotoxic effects stem from its ability to act on multiple cellular targets and pathways. Its planar acridine structure allows it to intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription, which underlies its antiseptic and antimicrobial properties.[1][2] Beyond this, this compound is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][8]

Inhibition of HIF-1 Signaling

HIF-1 is a critical transcription factor in cellular adaptation to hypoxia and plays a significant role in tumor progression and angiogenesis.[9] It is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[9] this compound directly binds to the PAS-B subdomain of HIF-1α and HIF-2α, which blocks their dimerization with HIF-1β.[9] This inhibition prevents the transcription of numerous downstream genes involved in angiogenesis, glucose metabolism, and cell survival.[1][9]

HIF1_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Dimerization HIF-1α / HIF-1β Heterodimerization HIF1a_stabilization->Dimerization Binds to HIF1b HIF-1β (Constitutively Expressed) HIF1b->Dimerization HIF1_Complex Active HIF-1 Complex Dimerization->HIF1_Complex HRE Hypoxia Response Elements (HREs) in DNA HIF1_Complex->HRE Binds to Transcription Gene Transcription HRE->Transcription Angiogenesis Angiogenesis (e.g., VEGF) Transcription->Angiogenesis Metabolism Glycolysis (e.g., GLUT1) Transcription->Metabolism Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->Dimerization INHIBITS

Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β, blocking downstream gene transcription.

Modulation of the Unfolded Protein Response (UPR)

Recent studies have shown that this compound also interacts with the unfolded protein response (UPR), a cellular stress response pathway.[10] Specifically, it has been shown to activate aspects of endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α.[11] However, it also compromises the stability of Activating Transcription Factor 4 (ATF4), a key pro-survival component of the UPR, by targeting it for proteasomal degradation.[10][11] This dual action can shift the cellular response towards apoptosis, particularly in cancer cells under stress.

UPR_Pathway ER_Stress ER Stress (e.g., Nutrient Deprivation) PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4_trans ATF4 Translation eIF2a->ATF4_trans ATF4 ATF4 Protein ATF4_trans->ATF4 Survival Pro-Survival Genes ATF4->Survival Activates Apoptosis Pro-Apoptotic Genes ATF4->Apoptosis Suppresses Proteasome Proteasomal Degradation ATF4->Proteasome This compound This compound This compound->eIF2a Induces This compound->ATF4 Targets for

Caption: this compound induces ER stress while promoting the degradation of the pro-survival factor ATF4.

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity across various models, including cancer and viral infections. The following table summarizes key quantitative data from preclinical studies.

Table 2: In Vitro Efficacy of this compound

Target/ModelEfficacy MetricValueReference
Hepatocellular Carcinoma (HCC)IC501 µM[1]
MERS-CoVIC5021 nM[12]
HCoV-OC43IC50105 nM[12]
Human Leukemia HL-60 CellsIC50 (Proflavine-dialkyldithioureas)7.2 to 34.0 µM[13]
SARS-CoV-2 Papain-like Protease (PLpro)InhibitionPotent, nanomolar IC50[8][12]

Key Experimental Protocols

The following sections detail methodologies from key studies investigating the biological effects of this compound.

Protocol 1: In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the evaluation of this compound in a mouse model of multiple sclerosis-associated optic neuritis.[10]

  • Model Induction: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 60 female C57BL/6J mice via immunization with MOG33-55 peptide.[10]

  • Treatment Group: A cohort of 20 EAE-induced mice received daily systemic injections of this compound at a dose of 5 mg/kg.[10]

  • Control Groups: Control groups consisted of placebo-injected EAE mice and naïve (non-induced) mice.[10]

  • Outcome Measures: The therapeutic effect was assessed by comparing changes in visual function (visual acuity, optic nerve function) and structure (retinal ganglion cell complex thickness) between the treatment and control groups.[10]

  • Histological Analysis: Post-mortem analysis of the optic nerve was conducted to quantify cell infiltration and the extent of demyelination.[10]

Protocol 2: SARS-CoV-2 Papain-like Protease (PLpro) Enzymatic Inhibition Assay

This protocol was used to identify and characterize this compound as a potent inhibitor of a key SARS-CoV-2 enzyme.[12][14]

  • Assay Principle: A high-throughput screening assay was performed to measure the enzymatic activity of SARS-CoV-2 PLpro.

  • Substrates: Fluorogenic substrates, either RLRGG-AMC or ISG15-AMC, were used to monitor protease activity.[14]

  • Procedure:

    • The PLpro enzyme was incubated with varying concentrations of this compound.

    • The reaction was initiated by the addition of the fluorogenic substrate.

    • Enzyme activity was determined by measuring the fluorescence signal generated from the cleavage of the AMC group from the substrate over time.

  • Data Analysis: The relative enzyme activity was plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).[14] The binding mechanism was further confirmed using NMR titrations and X-ray co-crystallography.[12]

Protocol 3: Genotoxicity Assessment via Comet Assay

This protocol details the method used to evaluate the DNA-damaging potential of this compound upon light exposure.[15]

  • Cell Lines: Human lymphocytes and NCI-H460 lung cancer cells were used.[15]

  • Treatment: Cells were incubated with this compound at a concentration of 0.025% (w/v).[15]

  • Illumination: Following incubation, cells were exposed to light at a wavelength of 448 nm for durations of 2 minutes and 15 minutes.[15]

  • DNA Damage Analysis (Comet Assay):

    • Single cells were embedded in an agarose gel on a microscope slide.

    • Cells were lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • The slides were subjected to electrophoresis, causing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Quantification: The extent of DNA damage was quantified by measuring the percentage of DNA in the comet tail ("Tail DNA%"). An increase in Tail DNA% corresponds to a higher level of genotoxicity.[15] The study found that this compound exposure led to a significant increase in DNA damage with illumination.[15]

Conclusion

This compound, a compound with over a century of history, is re-emerging as a promising candidate for a variety of therapeutic applications. Its well-defined chemical structure, characterized as a mixture of proflavine and trypaflavine, underpins its primary mechanism of DNA intercalation. For drug development professionals, its multifaceted nature, particularly its potent inhibition of the HIF-1 signaling pathway and modulation of the UPR, presents compelling opportunities for developing novel treatments for cancer and viral diseases. The quantitative data on its efficacy and the established experimental protocols provide a solid foundation for further preclinical and clinical investigation into this versatile acridine derivative.

References

The Re-Emergence of a Legacy Antiseptic: A Technical Guide to the History and Mechanisms of Acriflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the history, mechanisms of action, and renewed scientific interest in acriflavine, a topical antiseptic with a rich and evolving story. Developed for researchers, scientists, and drug development professionals, this document delves into the technical details of this compound's journey from a World War I battlefield staple to a modern-day candidate for antiviral and anticancer therapies.

A Historical Overview: From Coal Tar to Clinical Decline

This compound, a dye derived from coal tar, was first developed in 1912 by the pioneering German medical researcher Paul Ehrlich.[1][2] It emerged as a critical tool during World War I, where it was extensively used as a topical antiseptic to treat wounds and combat the parasites responsible for sleeping sickness.[1][2][3] The early 20th century saw its widespread application for a variety of ailments, including urinary tract infections and gonorrhea.[4][5]

Presented as a reddish-brown or orange powder, this compound is a mixture of two key acridine derivatives: 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[6][7] Its hydrochloride salt enhances its solubility in water, facilitating its use in aqueous solutions for topical application.[6] However, with the advent of penicillin in the 1940s, the use of this compound as a primary antibacterial agent significantly declined.[4][5][7]

Physicochemical Properties

PropertyDescription
Appearance Orange or brown powder.[1]
Chemical Composition A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.[6]
Solubility Soluble in water.[6]

Antibacterial and Antiviral Efficacy: Quantitative Data

Recent research has revisited the antimicrobial properties of this compound, providing quantitative data on its efficacy against clinically relevant pathogens.

ParameterOrganism(s)ConcentrationReference
Minimum Inhibitory Concentration (MIC) Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa32 µg/mL[2]
Minimum Biofilm Eradication Concentration (MBEC) Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa320 µg/mL[2]
IC50 (HIF-1 Dimerization Assay) -~1 µM[1]
IC50 (Brain Tumor Cell Viability) 9L, GL261, U87, neurospheres2 - 3.5 µM[8]
IC50 (Brain Tumor Cell Viability) F98, BTSCs5.37 - 7.02 µM[8]
IC50 (Antiviral - SARS-CoV-2) -Low nanomolar range[3]

Unraveling the Mechanisms of Action: Beyond DNA Intercalation

This compound's primary mode of antibacterial action has long been attributed to its ability to intercalate into bacterial DNA, a process that disrupts DNA replication and transcription, thereby inhibiting cell division and growth.[2] However, contemporary research has unveiled a more complex and multifaceted mechanism of action, highlighting its interaction with host cellular pathways.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

This compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular adaptation to low oxygen conditions, a hallmark of the tumor microenvironment.[1][9] this compound directly binds to the HIF-1α and HIF-2α subunits, preventing their dimerization with HIF-1β.[1] This inhibition of heterodimer formation blocks the transcriptional activity of HIF-1, leading to the downregulation of genes involved in angiogenesis, tumor growth, and metastasis.[1][10]

HIF1_Inhibition_by_this compound cluster_nucleus Nucleus HIF1a HIF-1α HIF1_dimer HIF-1 Heterodimer HIF1a->HIF1_dimer Dimerization HIF1b HIF-1β HIF1b->HIF1_dimer ARE Hypoxia Response Element (HRE) HIF1_dimer->ARE Binding Target_Genes Target Gene Transcription (e.g., VEGF) ARE->Target_Genes Activation This compound This compound This compound->HIF1a Binds to PAS-B domain

This compound inhibits HIF-1α and HIF-1β dimerization.
Activation of the cGAS-STING Pathway

This compound has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.[11] This activation is not direct but is a consequence of this compound-induced low-level DNA damage, which leads to the leakage of DNA into the cytoplasm.[11] Cytosolic DNA is then recognized by cGAS, which synthesizes the second messenger cGAMP. cGAMP, in turn, binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an antiviral and antitumor immune response.[11]

STING_Pathway_Activation_by_this compound This compound This compound DNA_damage Low-level DNA Damage This compound->DNA_damage Cytosolic_DNA Cytosolic DNA DNA_damage->Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN_Genes Type I Interferon Gene Transcription Nucleus->IFN_Genes Induces

This compound activates the cGAS-STING pathway.
Inhibition of Viral Proteases

More recently, this compound has demonstrated potent antiviral activity, particularly against coronaviruses. It acts as an inhibitor of the papain-like protease (PLpro), an essential enzyme for viral replication. By blocking the active site of PLpro, this compound disrupts the processing of viral polyproteins, thereby halting the viral life cycle.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains can be determined using the broth microdilution method.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile deionized water) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

HIF-1 Dimerization Assay (Co-immunoprecipitation)
  • Cell Culture and Treatment: Human embryonic kidney (HEK293) cells are cultured under hypoxic conditions (e.g., 1% O2) in the presence or absence of this compound for 24 hours.

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract total cellular proteins.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific for HIF-1α, which is coupled to protein A/G-agarose beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of HIF-1β in the immunoprecipitate is detected by Western blotting using an antibody specific for HIF-1β. A decrease in the amount of co-immunoprecipitated HIF-1β in this compound-treated cells indicates inhibition of HIF-1 dimerization.[1]

CoIP_Workflow Start Hypoxic Cells +/- this compound Lysis Cell Lysis Start->Lysis Lysate Cell Lysate (contains HIF-1α/β dimers) Lysis->Lysate IP Immunoprecipitation with anti-HIF-1α antibody Lysate->IP Wash Wash Beads IP->Wash Beads Protein A/G Beads Beads->IP Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (probe with anti-HIF-1β antibody) SDS_PAGE->Western_Blot Result Reduced HIF-1β signal indicates inhibition Western_Blot->Result

Workflow for HIF-1 Dimerization Co-IP Assay.
cGAS-STING Pathway Activation Assay

  • Cell Culture and Treatment: A reporter cell line, such as HEK293T cells expressing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase), is used. These cells are treated with sub-toxic concentrations of this compound.

  • Reporter Gene Assay: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the activity of the reporter gene is measured (e.g., luciferase activity). An increase in reporter activity in this compound-treated cells indicates the activation of the type I interferon pathway.

  • Analysis of Interferon-Stimulated Genes (ISGs): To confirm the activation of the STING pathway, the expression of downstream ISGs (e.g., IFIT1, ISG15) can be quantified by quantitative real-time PCR (qRT-PCR). An upregulation of these genes in response to this compound treatment provides further evidence of STING pathway activation.[11]

Conclusion and Future Directions

This compound, a historical antiseptic, is experiencing a scientific renaissance. Its multifaceted mechanisms of action, including the inhibition of HIF-1 and the activation of the cGAS-STING pathway, have positioned it as a promising candidate for further investigation in the fields of oncology and virology. The quantitative data on its efficacy and the detailed understanding of its molecular targets provide a solid foundation for future preclinical and clinical studies. Further research is warranted to optimize its therapeutic potential and explore its application in combination therapies for various diseases.

References

Acriflavine mechanism of action as a DNA intercalator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Acriflavine as a DNA Intercalator

Introduction

This compound (ACF) is an acridine dye with a long history in medicine, first introduced as an antiseptic and antibacterial agent.[1] It is a compound mixture composed of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1] Structurally, this compound is a planar, polycyclic aromatic molecule that carries a positive charge, features that are critical to its primary mechanism of action: intercalation into the DNA double helix.[1] This ability to interfere directly with DNA structure and function underpins its broad biological activities, including its roles as an anticancer agent and an inhibitor of various cellular processes.[1][2] This guide provides a detailed examination of the molecular mechanisms of this compound as a DNA intercalator, the downstream cellular consequences, and the experimental methodologies used to characterize these interactions.

The Core Mechanism: DNA Intercalation

The defining mechanism of this compound's biological activity is its insertion between the base pairs of DNA. This process, known as intercalation, is a non-covalent interaction driven by the molecule's specific physicochemical properties.

Structural Basis of Intercalation

The ability of this compound to function as a DNA intercalator is a direct result of its molecular architecture:

  • Planarity: The flat, three-ring aromatic system of the acridine core allows it to slide into the space between adjacent base pairs in the DNA double helix.[1]

  • Positive Charge: The cationic nature of the this compound molecule facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, stabilizing the bound complex.[1]

Upon intercalation, this compound physically separates the base pairs, leading to significant conformational changes in the DNA structure. This includes an unwinding of the helix at the site of insertion and a lengthening of the DNA molecule. Studies have suggested that proflavine, a component of this compound, binds preferentially to alternating purine-pyrimidine sequences.[1]

Consequences of DNA Intercalation

The structural distortion of DNA by this compound is not a passive event; it actively disrupts critical cellular processes that rely on the integrity of the DNA template.

Inhibition of Topoisomerases I and II: this compound functions as a "topoisomerase poison."[3] Topoisomerases are essential enzymes that resolve topological stress in DNA by creating transient single-strand (Topoisomerase I) or double-strand (Topoisomerase II) breaks to allow the DNA to unwind or untangle, followed by re-ligation of the strands.[3][4] this compound intercalates into the DNA and traps the topoisomerase enzyme after it has cleaved the DNA but before it can re-ligate it.[1][3] This creates a stable "DNA-drug-topoisomerase" ternary complex.[3] The prevention of the re-ligation step leads to an accumulation of persistent DNA strand breaks, which are highly cytotoxic.[3]

Disruption of DNA Replication and Transcription: The presence of the bulky this compound molecule within the DNA helix creates a physical blockade. This steric hindrance obstructs the processive movement of DNA and RNA polymerases along the DNA strand, thereby inhibiting both DNA replication and gene transcription.

Induction of Apoptosis: The accumulation of extensive DNA damage, particularly double-strand breaks resulting from topoisomerase II poisoning, triggers cellular DNA damage response (DDR) pathways.[3] When the damage is too severe to be repaired, these pathways converge to initiate apoptosis, or programmed cell death. This compound has been shown to increase the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[3]

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified across various studies. The following table summarizes key parameters related to its DNA interaction and cellular effects.

ParameterDescriptionValue / RangeCell Line / SystemReference
DNA Binding Constant (Kb) Measures the affinity of a ligand for DNA. Higher values indicate stronger binding.1.74 × 10⁴ – 1.0 × 10⁶ M⁻¹Calf Thymus DNA[5]
Cell Survival (IC₅₀) The concentration of this compound required to inhibit the survival of 50% of cells.~16 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[3]
SARS-CoV-2 Replication (IC₅₀) The concentration required to inhibit viral replication by 50%.64 - 86 nMVero and A549ACE2+ cells[6]
SARS-CoV-2 PLpro Inhibition (IC₅₀) The concentration required to inhibit the viral papain-like protease by 50%.1.66 µMIn vitro enzyme assay[6]
Note: The DNA binding constant shown is for a range of acridine-thiosemicarbazone derivatives, which serves as a representative range for the binding affinity of acridine-based intercalators.[5]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 This compound This compound Intercalation DNA Intercalation This compound->Intercalation DNA_Distortion DNA Helix Distortion (Unwinding & Lengthening) Intercalation->DNA_Distortion Topo_Trap Topoisomerase II Trapping (Ternary Complex Formation) DNA_Distortion->Topo_Trap Rep_Inhibit Replication & Transcription Inhibition DNA_Distortion->Rep_Inhibit DSB DNA Double-Strand Breaks (DSBs) Topo_Trap->DSB DDR DNA Damage Response (DDR) Activation DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Cellular pathway from this compound's DNA intercalation to the induction of apoptosis.

Experimental Workflow for Viscometry

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 Start Start Prep_DNA Prepare buffered solution of linear DNA fragments Start->Prep_DNA Equilibrate Equilibrate viscometer and DNA solution to 25°C Prep_DNA->Equilibrate Measure_T0 Measure flow time of DNA solution alone (t₀) Equilibrate->Measure_T0 Add_ACF Add aliquot of this compound to DNA solution Measure_T0->Add_ACF Measure_T Measure flow time of DNA-Acriflavine mixture (t) Add_ACF->Measure_T Calculate Calculate relative viscosity: (η/η₀) = (t - t_buffer) / (t₀ - t_buffer) Measure_T->Calculate Plot Plot (η/η₀)^(1/3) vs. [this compound]/[DNA] ratio Calculate->Plot End End Plot->End

Caption: Workflow for determining DNA lengthening via viscometry upon this compound binding.

Logical Relationship for DNA Intercalation

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound Planar Planar Aromatic Structure This compound->Planar has a Cationic Positive Charge (Cationic) This compound->Cationic has a Insertion Allows insertion between DNA base pairs Planar->Insertion leads to Electrostatic Facilitates interaction with phosphate backbone Cationic->Electrostatic leads to Intercalation Stable DNA Intercalation Insertion->Intercalation Electrostatic->Intercalation

Caption: Key molecular properties of this compound that enable its function as a DNA intercalator.

Experimental Protocols

The study of this compound's interaction with DNA employs several biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.

Fluorescence Spectroscopy for Binding Affinity

This protocol determines the binding affinity by measuring the quenching of this compound's intrinsic fluorescence upon binding to DNA.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mM in ultrapure water).
  • Calf Thymus DNA (ctDNA) stock solution, concentration determined by UV absorbance at 260 nm.
  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
  • Spectrofluorometer and quartz cuvettes.

2. Procedure:

  • Prepare a working solution of this compound at a constant concentration (e.g., 8 µM) in the binding buffer.[7]
  • Place a fixed volume of the this compound solution into a quartz cuvette.
  • Set the spectrofluorometer with an excitation wavelength of ~451 nm and record the emission spectrum from 470 nm to 600 nm. The peak fluorescence intensity should be around 502 nm.
  • Sequentially add small aliquots of the ctDNA stock solution to the cuvette.
  • After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-3 minutes.
  • Record the fluorescence emission spectrum after each titration point. A progressive decrease (quenching) in fluorescence intensity will be observed as more DNA is added.
  • Correct the observed fluorescence intensity for the dilution effect at each titration point.

3. Data Analysis:

  • The binding constant (Kb) and the number of binding sites (n) can be determined by plotting the data using the Scatchard equation or by fitting to a suitable binding model.
  • Alternatively, the Stern-Volmer quenching constant (Ksv) can be calculated from the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, and [Q] is the concentration of the quencher.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) of the interaction in a single experiment.

1. Materials and Reagents:

  • Purified this compound and DNA samples.
  • Identical buffer for both this compound and DNA (e.g., 10 mM cacodylate, 100 mM NaCl, pH 7.0). Dialyzing both samples against the same buffer is crucial to minimize heats of dilution.

2. Procedure:

  • Thoroughly degas both the this compound and DNA solutions to prevent air bubbles.
  • Load the DNA solution (e.g., 20 µM) into the sample cell of the calorimeter.
  • Load the this compound solution (e.g., 200 µM, typically 10-15 times the concentration of the macromolecule in the cell) into the injection syringe.
  • Set the experimental temperature (e.g., 25°C).
  • Perform an initial injection (e.g., 1-2 µL) which is typically discarded during analysis.
  • Program a series of subsequent injections (e.g., 15-25 injections of 10-15 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.
  • Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

3. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change for that injection.
  • Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of this compound to DNA.
  • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the analysis software provided with the instrument. This fit yields the binding affinity (Ka or Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated from the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

Topoisomerase II Inhibition (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα, a hallmark of topoisomerase poisons.

1. Materials and Reagents:

  • Human Topoisomerase IIα enzyme.
  • Supercoiled plasmid DNA (e.g., pUC19 or pBR322).
  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
  • This compound at various concentrations.
  • Positive control inhibitor (e.g., Etoposide or Doxorubicin).
  • Stop Solution/Loading Dye (containing SDS and a tracking dye).
  • Agarose gel (1%), TAE or TBE buffer, and an electrophoresis system.
  • DNA stain (e.g., Ethidium Bromide or SYBR Safe).

2. Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and the desired concentration of this compound or control inhibitor.
  • Initiate the reaction by adding Topoisomerase IIα enzyme. The final volume is typically 20 µL. Include a "no enzyme" control and a "no drug" control.
  • Incubate the reactions at 37°C for 30 minutes.
  • Terminate the reactions by adding the Stop Solution/Loading Dye.
  • Load the samples onto a 1% agarose gel.
  • Perform electrophoresis until the different forms of the plasmid (supercoiled, relaxed, linear) are well separated. Supercoiled DNA migrates fastest, followed by linear, and then relaxed circular DNA.
  • Stain the gel with a DNA stain and visualize it under UV light.

3. Data Analysis:

  • In the "no enzyme" lane, a single band corresponding to supercoiled DNA will be visible.
  • In the "no drug" lane, the enzyme will have converted most of the supercoiled DNA into relaxed topoisomers, which appear as a series of slower-migrating bands.
  • In the presence of an effective concentration of this compound, the enzyme's activity will be inhibited, and the DNA will remain in its supercoiled form. The concentration at which 50% of the relaxation activity is inhibited (IC₅₀) can be estimated by densitometric analysis of the bands at different drug concentrations.

References

An In-depth Technical Guide to the Spectral Properties of Acriflavine for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine (ACF) is a fluorescent dye belonging to the acridine family. It is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine). Historically used as an antiseptic, its intrinsic fluorescence properties have led to its widespread use in various scientific applications, including as a fluorescent probe for biological molecules, a stain for nucleic acids, and in the analysis of pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its analysis, and a mechanistic insight into its fluorescence behavior.

Core Spectral Properties of this compound

The fluorescence of this compound is characterized by its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular environment, making this compound a versatile probe.

Absorption and Emission Spectra

This compound typically exhibits a major absorption peak in the blue region of the visible spectrum and emits in the green region. The exact wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are influenced by factors such as solvent polarity and pH.

In aqueous solutions, this compound has an emission maximum at approximately 502 nm.[1] Excitation can be achieved at various wavelengths, with common choices being around 265 nm and 451 nm.[1] In glycerol and ethylene glycol, this compound shows two strong absorption bands at 260 nm and 464 nm.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. For this compound in aqueous solution, the quantum yield has been reported to be approximately 0.54 ± 0.03. The fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range. The luminescence lifetime of this compound has been noted as 5 × 10⁻⁹ s.

Tabulated Spectral Data

For ease of comparison, the key spectral properties of this compound in different environments are summarized in the tables below.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs_) (nm)Emission Max (λ_em_) (nm)Stokes Shift (cm⁻¹)
N,N-Dimethylformamide (DMF)36.74144971292.5
Dimethyl sulfoxide (DMSO)46.74145011316.5
Water78.54145052469.7
Ethylene Glycol37.7464503-536 (monomer), 558-581 (excimer)-
Glycerol42.5464--

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

ParameterValueConditions
Quantum Yield (Φ_F_)0.54 ± 0.03Aqueous solution
Fluorescence Lifetime (τ_F_)5.0 ns-

Influence of Environmental Factors

The spectral properties of this compound are significantly influenced by its local environment, which is a key aspect of its utility as a fluorescent probe.

Effect of Solvent Polarity

Increasing the polarity of the solvent generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum of this compound. This phenomenon, known as a Stokes shift, occurs because polar solvent molecules reorient around the excited state of the fluorophore, lowering its energy.[3] Consequently, the energy of the emitted photon is reduced, resulting in a longer wavelength. Studies have shown that as solvent polarity increases, the fluorescence intensity of this compound tends to decrease.[4]

Effect of pH

The pH of the solution can significantly impact the fluorescence of this compound. The protonation state of the acridine ring system can alter its electronic structure and, therefore, its absorption and emission characteristics. The highest fluorescence intensity is typically observed in the pH range of 8.0 to 9.0.[1] At pH values greater than 9.0, a notable decrease in fluorescence intensity is observed.[1] Conversely, in acidic conditions (e.g., pH 4), this compound is also effectively used, indicating that the optimal pH is application-dependent.

Experimental Protocols

This section provides detailed methodologies for the measurement of this compound's fluorescence and its use in staining.

General Protocol for Measuring this compound Fluorescence

This protocol outlines the steps for measuring the fluorescence spectrum of this compound using a spectrofluorometer.

Materials:

  • This compound hydrochloride

  • Distilled water or other suitable solvent

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 0.8 mM) by dissolving a precise amount of this compound hydrochloride in distilled water. Protect the solution from light.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1 x 10⁻⁵ M).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (e.g., 451 nm or 414 nm).

    • Set the emission wavelength range to be scanned (e.g., 470 nm to 700 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solutions. Place the cuvette in the spectrofluorometer and record a blank spectrum to account for any background fluorescence from the solvent and cuvette.

  • Sample Measurement:

    • Rinse the cuvette with the this compound working solution.

    • Fill the cuvette with the working solution and place it in the spectrofluorometer.

    • Record the fluorescence emission spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true fluorescence spectrum of this compound. Identify the wavelength of maximum emission.

Protocol for Staining Meiotic Chromosomes with this compound

This protocol is adapted for staining meiotic chromosomes in fungi.

Materials:

  • This compound (Sigma)

  • Potassium metabisulfite (K₂S₂O₅)

  • Hydrochloric acid (HCl)

  • 70% Ethanol

  • 10% Glycerol

  • Microscope slides and coverslips

  • Epifluorescence microscope

Procedure:

  • Hydrolysis: Hydrolyze unfixed perithecia on thin agar strips in 4 N HCl for 20-30 minutes at 30°C.

  • Rinsing: Rinse the samples once with water.

  • Staining: Stain the samples in a solution containing this compound (100-200 µg/ml) and K₂S₂O₅ (5 mg/ml in 0.1 N HCl) for 20-30 minutes at 30°C.

  • Washing:

    • Wash the stained perithecia three times (3-5 minutes each) in a mixture of concentrated HCl and 70% ethanol (2:98 v/v) at 30°C to remove non-covalently bound stain.

    • Wash twice with distilled water.

  • Mounting: Dissect the perithecia in a drop of 10% glycerol and squash the asci under a coverslip.

  • Visualization: Examine the stained asci using an epifluorescence microscope with an excitation filter around 450 nm and an emission filter around 540 nm.

Mechanisms of Fluorescence Modulation and Applications

The fluorescence of this compound can be modulated through various interactions, which forms the basis of its application as a probe.

Interaction with Nucleic Acids

This compound is a well-known DNA intercalating agent.[2] The planar acridine ring structure inserts itself between the base pairs of the DNA double helix. This interaction leads to a quenching of this compound's fluorescence. The mechanism of this quenching is often static, meaning a non-fluorescent complex is formed between the this compound molecule and the DNA. This property is exploited for staining nucleic acids and studying DNA-drug interactions.

Fluorescence Quenching by Analyte Interaction

This compound's fluorescence can be quenched by various molecules, making it a useful probe for their detection. For instance, it can form ion-pair complexes with acidic drugs, leading to a decrease in its fluorescence intensity.[1] This quenching can be static, where a non-fluorescent ground-state complex is formed. The relationship between the quencher concentration and the fluorescence intensity can be described by the Stern-Volmer equation.

Visualizations

Experimental Workflow for Fluorescence Measurement

G A Prepare this compound Stock Solution B Prepare Working Solutions (Dilutions) A->B E Measure Sample Spectrum B->E C Spectrofluorometer Setup (Wavelengths, Slits) D Measure Blank Spectrum (Solvent Only) C->D D->E F Data Processing (Blank Subtraction) E->F G Determine Emission Maximum F->G

Caption: Workflow for measuring the fluorescence of this compound.

Mechanism of this compound Fluorescence Quenching by DNA Intercalation

G cluster_0 High Fluorescence cluster_1 Fluorescence Quenching A This compound (Free in Solution) B Excitation (hν_ex) A->B Absorption C Excited State this compound* B->C D Fluorescence Emission (hν_em) C->D Emission D->A E This compound + DNA F Intercalation E->F G This compound-DNA Complex (Intercalated) F->G H Excitation (hν_ex) G->H Absorption I Non-radiative Decay (Quenching) H->I I->G

Caption: this compound fluorescence is quenched upon intercalation into DNA.

Conclusion

This compound remains a valuable tool in biological and pharmaceutical research due to its distinct and environmentally sensitive fluorescence properties. Understanding its spectral characteristics, the factors that influence them, and the underlying mechanisms of fluorescence modulation is crucial for its effective application. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this compound as a fluorescent probe.

References

Acriflavine: A Technical Deep Dive into its Discovery and Pioneering Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and original use cases of acriflavine, a potent antiseptic and trypanocidal agent. Developed in 1912 by the pioneering German medical scientist Paul Ehrlich, this compound marked a significant advancement in the nascent field of chemotherapy.[1][2][3] This document details the early experimental protocols for its synthesis, derived from coal tar, and its clinical applications, particularly its widespread use as a topical antiseptic during World War I and its role in combating sleeping sickness.[1][2][3] Quantitative data from early studies are presented, alongside a depiction of the initial scientific understanding of its mechanism of action, primarily centered on its interaction with microbial nucleic acids. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this important chemotherapeutic agent.

Discovery and Historical Context

This compound was first synthesized in 1912 by Paul Ehrlich and his assistant Albert Benda.[2] The discovery emerged from Ehrlich's systematic investigation of aniline dyes for their therapeutic properties, a line of inquiry that had previously led to the development of Salvarsan, the first effective treatment for syphilis. This compound, derived from coal tar, is a mixture of two key compounds: 3,6-diaminoacridine (proflavine) and its methylated quaternary ammonium salt, 3,6-diamino-10-methylacridinium chloride (trypaflavine).[2] Initially named "trypaflavine" for its efficacy against trypanosomes, the causative agents of sleeping sickness, it soon found broader application as a powerful topical antiseptic.[1][3] Its use became particularly widespread during World War I for the treatment of infected wounds.[1][2]

Original Use Cases and Quantitative Data

This compound's initial applications were primarily in two distinct areas: as a topical antiseptic and for the treatment of trypanosomiasis (sleeping sickness).

Topical Antiseptic for Wound Management

During World War I, this compound was extensively used to prevent and treat infections in wounds. It was noted for its ability to maintain its antiseptic properties in the presence of serum.

ApplicationFormulationConcentrationSource
Wound DressingThis compound in Glycerine Emulsion1:1000
Treatment of Sleeping Sickness (Trypanosomiasis)

The original impetus for the development of this compound was its activity against trypanosomes. Early clinical work focused on establishing effective, yet safe, dosages for intravenous administration.

ConditionDosageAdministrationEfficacy/ObservationsSource
TrypanosomiasisData not available in search resultsIntravenousData not available in search results

Note: Specific dosage regimens for sleeping sickness from the early 20th century are not well-documented in the available search results. The focus of later research shifted to other trypanocidal drugs.

Experimental Protocols

The synthesis of this compound in the early 20th century was a multi-step process starting from coal tar derivatives. The core of the molecule is the acridine ring system.

Synthesis of the Acridine Core

The fundamental structure of this compound is the acridine tricycle. Two classical methods for its synthesis, likely employed in the early 20th century, are the Bernthsen acridine synthesis and the Ullmann condensation.

Bernthsen Acridine Synthesis (Conceptual Workflow)

Caption: Conceptual workflow of the Bernthsen acridine synthesis.

Ullmann Condensation for Acridone Synthesis (Precursor to Acridine)

Early_Mechanism This compound This compound microbial_cell Microbial Cell This compound->microbial_cell Enters vital_components Vital Cellular Components (e.g., 'Protoplasm') This compound->vital_components Binds to microbial_cell->vital_components Contains inhibition Inhibition of Growth and Replication vital_components->inhibition Leads to cell_death Cell Death inhibition->cell_death DNA_Intercalation This compound This compound intercalation This compound->intercalation dna_helix DNA Double Helix dna_helix->intercalation dna_disruption Disruption of DNA Structure and Function intercalation->dna_disruption replication_inhibition Inhibition of DNA Replication dna_disruption->replication_inhibition transcription_inhibition Inhibition of Transcription dna_disruption->transcription_inhibition cell_death Cell Death replication_inhibition->cell_death transcription_inhibition->cell_death

References

Acriflavine Hydrochloride vs. Neutral Acriflavine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Two Forms of a Potent HIF-1 Inhibitor and Fluorescent Dye for Biomedical Research

This technical guide provides a comprehensive comparison of Acriflavine hydrochloride and neutral this compound for researchers, scientists, and drug development professionals. This document details their chemical and physical properties, mechanisms of action, and provides detailed experimental protocols for their application in key biomedical research areas, with a focus on their role as inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) and as fluorescent staining agents.

Core Chemical and Physical Properties

This compound is a topical antiseptic and fluorescent dye derived from acridine.[1] It is commercially available in two primary forms: the hydrochloride salt and the neutral base. Both are typically orange or brown powders and are often mixtures of 3,6-diamino-10-methylacridinium chloride (the active component of trypaflavine) and 3,6-diaminoacridine (proflavine).[2] The hydrochloride form is noted to be more irritating than its neutral counterpart.[1]

Comparative Data of this compound Forms

The quantitative properties of this compound hydrochloride and neutral this compound are summarized below. It is important for researchers to note that some reported values, particularly molecular weight and solubility, can vary between suppliers, likely due to differences in the proflavine to trypaflavine ratio in the mixture.

PropertyThis compound HydrochlorideNeutral this compound
Synonyms Acid this compound, Acriflavinium chloride hydrochlorideThis compound (neutral), Euflavine, Trypaflavine
Appearance Orange to red crystalline powderReddish-brown powder
pH (1% aq. solution) ~1.5 - 3.5Not specified
PropertyThis compound HydrochlorideNeutral this compound
Water 1 mg/mL to ~333 mg/mL (freely soluble)≥ 25 mg/mL to 330 mg/mL (soluble)
Ethanol SolubleSparingly soluble
DMSO 94 mg/mL[3]Soluble
Ether SolubleInsoluble
Chloroform SolubleInsoluble
PropertyThis compound Hydrochloride / Neutral this compound
Methanol 424 nm / 518 nm
Ethanol 426 nm / 524 nm
Propanol 430 nm / 512 nm
Butanol 430 nm / 526 nm
Formamide 434 nm / 524 nm
Glycerol 432 nm / 540 nm
Water 416 nm / 514 nm

Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway

This compound's most significant application in modern biomedical research is its role as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a heterodimeric transcription factor, composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit, that plays a central role in the cellular response to hypoxia.[4][5] In many cancers, the HIF-1 pathway is overactive, promoting tumor growth, angiogenesis, and metastasis.[6][7]

This compound exerts its inhibitory effect by directly binding to the PAS-B subdomain of HIF-1α and HIF-2α.[6] This binding event physically prevents the dimerization of HIF-1α with its partner HIF-1β.[6] Without the formation of this heterodimer, the HIF-1 complex cannot bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, thus blocking their transcription.[6] This mechanism effectively shuts down the cellular response to hypoxia, leading to reduced tumor vascularization and growth arrest.[6][7]

Visualizing the HIF-1 Signaling Pathway and this compound's Point of Intervention

The following diagrams, generated using the DOT language, illustrate the HIF-1 signaling pathway under normal and low oxygen conditions and the specific inhibitory action of this compound.

HIF-1_Signaling_Pathway cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD O2, Fe2+ VHL pVHL HIF1a_normoxia->VHL Binding PHD->HIF1a_normoxia Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α (Stable) Dimer HIF-1 Heterodimer HIF1a_hypoxia->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer Nucleus Nucleus Dimer->Nucleus Translocation HRE HRE (DNA Binding) Nucleus->HRE TargetGenes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->TargetGenes

Diagram 1: HIF-1 Signaling Under Normoxic vs. Hypoxic Conditions.

Acriflavine_Inhibition cluster_0 Mechanism of this compound Action HIF1a HIF-1α Dimerization HIF1a->Dimerization HIF1b HIF-1β (ARNT) HIF1b->Dimerization This compound This compound This compound->HIF1a Binds to PAS-B Domain Blocked DIMERIZATION BLOCKED NoTranscription No Target Gene Transcription Dimerization->NoTranscription

Diagram 2: this compound's Inhibition of HIF-1α/β Dimerization.

Experimental Protocols

The following section provides detailed methodologies for common applications of this compound in a research setting. It is recommended to handle this compound with appropriate personal protective equipment, as it can be an irritant and a dye.[1]

Preparation of Stock Solutions

Due to differences in solubility, the preparation of stock solutions for cell culture and in vivo studies requires careful consideration of the solvent.

For In Vitro / Cell Culture Use:

  • Objective: To prepare a high-concentration stock solution for dilution in cell culture media.

  • Material: this compound (hydrochloride or neutral), Dimethyl sulfoxide (DMSO).

  • Protocol:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM. Vortex thoroughly until the powder is completely dissolved.[3]

    • Create small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[8]

    • When preparing working solutions, dilute the stock solution in cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent toxicity to the cells.[1]

For In Vivo Use:

  • Objective: To prepare a solution or suspension suitable for animal administration.

  • Material: this compound (hydrochloride or neutral), Phosphate-buffered saline (PBS), or a suitable vehicle (e.g., Carboxymethylcellulose).

  • Protocol:

    • For intraperitoneal (i.p.) injection, this compound can be dissolved in PBS.

    • If solubility is an issue, a suspension can be made. For oral administration, a homogeneous suspension can be prepared in a vehicle like CMC-Na.

    • The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume for the animal model.

    • It is recommended to prepare the dosing solution fresh for each day of administration.

Fluorescent Staining of Cellular RNA

This compound can be used as a fluorescent dye to label high molecular weight RNA. The following is a general protocol for staining cells for fluorescence microscopy.

  • Objective: To fluorescently label RNA within fixed cells for microscopic visualization.

  • Materials:

    • Cells grown on coverslips.

    • Phosphate-buffered saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS (Fixation solution).

    • 0.1% Triton X-100 in PBS (Permeabilization solution).

    • This compound staining solution (e.g., 0.01% to 0.05% this compound in a suitable buffer, such as 0.1 M citrate buffer at pH 3.0).[9]

    • Mounting medium.

  • Protocol:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the this compound staining solution for 3-5 minutes at room temperature, protected from light.[9]

    • Wash the cells three times with PBS to remove excess stain.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize using a fluorescence microscope with excitation around 420-490 nm.[9]

HIF-1 Inhibition Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on HIF-1 transcriptional activity.

  • Objective: To measure the dose-dependent inhibition of HIF-1 activity by this compound using a hypoxia-responsive luciferase reporter.

  • Workflow Diagram:

HIF-1_Reporter_Assay_Workflow Start Seed Cells in Multi-well Plate Transfect Transfect with HRE-Luciferase Reporter and Control Plasmids Start->Transfect Treat Treat cells with varying concentrations of this compound Transfect->Treat Incubate Incubate under Normoxic and Hypoxic (1% O2) Conditions Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Firefly and Renilla Luciferase Activity Lyse->Measure Analyze Analyze Data: Normalize Reporter Activity to Control Measure->Analyze End Determine IC50 Analyze->End

Diagram 3: Workflow for a HIF-1 Luciferase Reporter Assay.
  • Materials:

    • Cancer cell line (e.g., HEK293T, HCT-116).

    • HRE-driven Firefly luciferase reporter plasmid.

    • Constitutively expressed Renilla luciferase plasmid (for normalization).

    • Transfection reagent.

    • This compound stock solution.

    • Hypoxia chamber or incubator (1% O2).

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Protocol:

    • Seed cells into a 24- or 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[8]

    • Co-transfect the cells with the HRE-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8][11]

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle-only control (e.g., DMSO).

    • Place one set of plates in a normoxic incubator (21% O2) and another set in a hypoxic incubator (1% O2) for 18-24 hours.

    • After the incubation period, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[8][12]

    • Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.[8][12]

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of HIF-1 inhibition at each this compound concentration relative to the vehicle-treated hypoxic control. Plot the results to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.

  • Objective: To assess the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.

  • Materials:

    • Immunodeficient mice (e.g., NSG or nude mice).[13]

    • Human cancer cell line (e.g., PC-3 for prostate cancer).

    • Matrigel (optional, for improved tumor take).

    • This compound dosing solution.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Protocol:

    • Tumor Cell Implantation:

      • Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

      • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[13]

    • Tumor Growth and Grouping:

      • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

      • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[13]

      • Once tumors reach the desired size, randomize the mice into treatment and control groups.[13]

    • Treatment Administration:

      • Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 8 mg/kg daily).

      • Administer the vehicle solution to the control group on the same schedule.

    • Monitoring and Endpoint:

      • Continue to monitor tumor growth and the body weight of the mice throughout the study.

      • The study endpoint may be a fixed duration of treatment or when tumors in the control group reach a predetermined maximum size.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein expression).

Conclusion

This compound hydrochloride and neutral this compound are versatile tools in biomedical research, serving as both potent inhibitors of the critical HIF-1 cancer pathway and as effective fluorescent dyes. While their in vivo therapeutic efficacy is considered comparable, the choice between the hydrochloride and neutral forms may be influenced by factors such as solubility requirements for specific experimental setups and potential for irritation in topical applications. The hydrochloride salt's enhanced aqueous solubility may be advantageous for certain formulations, whereas the neutral form is reported to be less irritating.[1] By understanding their distinct properties and employing the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance studies in oncology, cell biology, and molecular diagnostics.

References

Early Investigations into the Antibacterial Properties of Acriflavine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of antimicrobial chemotherapy, the acridine dye acriflavine holds a significant historical position. First synthesized by Paul Ehrlich in 1912 and extensively utilized as a topical antiseptic during World War I, it was one of the earliest synthetic antibacterial agents to see widespread use.[1][2][3] The pioneering work of researchers such as Carl Hamilton Browning and his colleagues in the early 20th century laid the groundwork for understanding its therapeutic potential. This technical guide provides an in-depth review of these early studies, focusing on the quantitative data, experimental methodologies, and the contemporary understanding of this compound's mechanism of action.

Quantitative Assessment of Antibacterial Efficacy

Early studies on this compound's antibacterial properties primarily focused on determining the concentration required to inhibit bacterial growth (bacteriostatic) and to kill the bacteria (bactericidal). The work of Browning, Gulbransen, and Thornton, published in 1917, stands as a cornerstone in this area. Their research meticulously quantified the antiseptic potency of this compound against various bacterial species, often in comparison to other antiseptics of the era. A key finding of their work was that the antibacterial activity of this compound was notably enhanced in the presence of serum, a significant advantage for a wound antiseptic.[4][5][6]

The following tables summarize the quantitative data from these seminal studies.

Table 1: Bacteriostatic and Bactericidal Concentrations of this compound in Different Media

BacteriumMediumBacteriostatic ConcentrationBactericidal Concentration
Staphylococcus aureusPeptone Water1 in 20,000 to 1 in 40,0001 in 20,000
Staphylococcus aureusSerum1 in 100,000 to 1 in 200,0001 in 100,000
Escherichia coliPeptone Water1 in 2,0001 in 1,000
Escherichia coliSerum1 in 20,000 to 1 in 40,0001 in 20,000
Bacillus anthracisSerum1 in 40,000-
Streptococcus pyogenesSerum1 in 200,000-

Data extracted from Browning, C.H., Gulbransen, R., and Thornton, L.H.D. (1917). THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN. British Medical Journal, 2(2951), 70-75.

Table 2: Comparative Bactericidal Action of Antiseptics in Serum

AntisepticConcentration for Complete Sterilization of S. aureus in Serum
This compound1 in 100,000
Proflavine1 in 100,000
Brilliant Green1 in 2,000
Mercuric Chloride1 in 40,000

Data extracted from Browning, C.H., Gulbransen, R., and Thornton, L.H.D. (1917). THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN. British Medical Journal, 2(2951), 70-75.

Experimental Protocols

The methodologies employed in these early investigations, while foundational, were meticulous for their time. The primary techniques used were broth dilution assays to determine minimum inhibitory and bactericidal concentrations.

Determination of Bacteriostatic and Bactericidal Concentrations

The following protocol is a reconstruction based on the descriptions provided in the early literature:

  • Preparation of Bacterial Cultures: Pure cultures of the test organisms, such as Staphylococcus aureus and Escherichia coli, were grown in a suitable liquid medium (e.g., peptone water or broth) to a standard turbidity.

  • Preparation of Antiseptic Dilutions: A series of dilutions of this compound were prepared in the desired test medium (peptone water or serum).

  • Inoculation: A standard volume of the bacterial culture was added to each dilution of the antiseptic. Control tubes containing the medium and bacterial culture without the antiseptic were also prepared.

  • Incubation: The inoculated tubes were incubated at 37°C for a specified period, typically 24 to 48 hours.

  • Determination of Bacteriostatic Concentration: The lowest concentration of this compound that completely inhibited visible growth of the bacteria was recorded as the bacteriostatic concentration.

  • Determination of Bactericidal Concentration: To determine the bactericidal concentration, a small volume from each tube showing no visible growth was subcultured onto a solid agar medium. The plates were then incubated. The lowest concentration of this compound from which no growth occurred on the subculture plate was considered the bactericidal concentration.

Experimental_Workflow_for_Antibacterial_Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Bacterial Culture (e.g., S. aureus) C Inoculation of This compound Dilutions A->C B Serial Dilutions of this compound B->C D Incubation (37°C, 24-48h) C->D E Observation of Visible Growth D->E F Subculture on Solid Agar E->F I Bacteriostatic Concentration E->I G Incubation of Subculture F->G H Observation of Colony Growth G->H J Bactericidal Concentration H->J

Experimental workflow for determining bacteriostatic and bactericidal concentrations.

Early Understanding of the Mechanism of Action

The concept of specific cellular signaling pathways as we understand them today was not a part of the scientific lexicon in the early 20th century. Researchers of this era conceptualized the action of antiseptics in terms of direct chemical interactions with the microbial protoplasm.

The prevailing hypothesis for this compound's mechanism of action was its ability to interfere with bacterial replication. It was understood that this compound, as a dye, had a strong affinity for cellular components, particularly those within the nucleus. The modern understanding that this compound intercalates with DNA, thereby inhibiting replication and transcription, is a refinement of these early observations.[7] Early researchers noted that the effect of this compound was often slow but persistent, which they termed a "bacteriostatic" action, suggesting an interference with cellular processes rather than immediate destruction of the cell.

Acriflavine_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Penetrates CellularComponents Cellular Components (Protoplasm/Nucleus) This compound->CellularComponents Interacts with Inhibition Inhibition of Cellular Processes CellularComponents->Inhibition Replication Bacterial Replication Inhibition->Replication Blocks Growth Bacterial Growth Inhibition->Growth Prevents Replication->Growth Leads to

Conceptualization of this compound's antibacterial mechanism in early studies.

Conclusion

The early studies on the antibacterial properties of this compound conducted in the first half of the 20th century were foundational in the field of antimicrobial chemotherapy. Through meticulous quantitative analysis and the development of standardized experimental protocols, researchers like C.H. Browning and his collaborators provided crucial data on the efficacy of this acridine dye. Their work not only established this compound as a valuable topical antiseptic, particularly in the challenging environment of wound infections, but also contributed to the broader understanding of how chemical agents could be selectively used to combat bacterial infections. While their conceptualization of the mechanism of action lacked the molecular detail of modern biology, their observations of a potent bacteriostatic effect laid the groundwork for the later discovery of its interaction with bacterial DNA. These pioneering investigations remain a testament to the rigorous scientific inquiry that ushered in the antibiotic era.

References

Methodological & Application

Application Notes and Protocols: Acriflavine Staining for RNA in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine is a fluorescent dye that belongs to the acridine family. It has been traditionally used as a topical antiseptic and is also known for its ability to intercalate into nucleic acids. This property allows for the visualization of DNA and RNA within cells. While acridine orange is more commonly used for differential staining of DNA and RNA, this compound presents an alternative with distinct spectral properties. This document provides a detailed protocol for the staining of RNA in cultured mammalian cells using this compound for fluorescence microscopy. The protocol is intended for qualitative visualization and relative quantification of RNA content.

Principle of this compound Staining for RNA

This compound is a planar molecule that can insert itself between the base pairs of nucleic acid chains, a process known as intercalation[1]. Upon binding to RNA, the fluorescence properties of this compound are altered, allowing for the detection of RNA within the cell. The precise mechanism of fluorescence change (enhancement or quenching) upon binding to RNA in a cellular environment can vary depending on the local environment and the dye-to-base pair ratio. For quantitative analysis, it is crucial to establish a calibration curve or use a reference standard.

Data Presentation: this compound-RNA Interaction

Direct quantitative data correlating this compound fluorescence intensity to intracellular RNA concentration in cultured cells is not extensively documented in peer-reviewed literature. However, in vitro studies and data from related acridine dyes provide insights into the binding characteristics. The following table summarizes key quantitative parameters of the interaction between this compound and its derivatives with nucleic acids.

ParameterValueSpecies/ConditionsReference
Binding Affinity (Kd) Not directly available for this compound-RNA. Proflavine (a related acridine dye) exhibits a Kd in the micromolar range for RNA.In vitro[2]
Excitation Maximum (λex) ~451 nmIn solution[3]
Emission Maximum (λem) ~502-512 nmIn solution[2][3]
Fluorescence Change upon Binding Fluorescence quenching is observed upon interaction with various molecules. The interaction with RNA is expected to alter fluorescence intensity.In vitro[2]
Binding Stoichiometry 1:1 (this compound:Analyte) has been observed in ion-pair complex formation.In vitro[3]

Note: The fluorescence intensity of this compound can be influenced by factors such as pH, ionic strength, and the presence of other molecules. Therefore, for quantitative applications, it is essential to perform control experiments and establish a standard curve under the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for staining RNA in cultured mammalian cells using this compound.

Materials and Reagents
  • This compound Hydrochloride (Sigma-Aldrich or equivalent)

  • Citrate Buffer (0.1 M, pH 3.0)

  • Phosphate-Buffered Saline (PBS) (pH 7.4)

  • Paraformaldehyde (PFA) , 4% in PBS

  • Triton X-100 , 0.1% in PBS

  • Mounting Medium with antifade reagent

  • Cultured mammalian cells (e.g., HeLa, HEK293) grown on glass coverslips

  • Distilled water

Solution Preparation
  • This compound Stock Solution (0.5% w/v): Dissolve 50 mg of this compound hydrochloride in 10 mL of distilled water. Store protected from light at 4°C.

  • This compound Staining Solution (0.05% w/v): Dilute the 0.5% stock solution 1:10 in 0.1 M citrate buffer (pH 3.0). Prepare fresh before use.

  • 4% Paraformaldehyde (PFA) in PBS: Prepare fresh or use a commercially available solution. Handle with appropriate safety precautions in a fume hood.

  • 0.1% Triton X-100 in PBS: Add 100 µL of Triton X-100 to 100 mL of PBS and mix well.

Experimental Workflow Diagram

experimental_workflow This compound Staining Workflow cluster_preparation Cell Preparation cluster_fixation_perm Fixation & Permeabilization cluster_staining Staining & Mounting cluster_imaging Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize with 0.1% Triton X-100 wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 staining 7. Stain with 0.05% this compound wash3->staining wash4 8. Wash with PBS staining->wash4 mounting 9. Mount on slide wash4->mounting microscopy 10. Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for this compound staining of RNA in cultured cells.

Staining Protocol
  • Cell Culture: Grow mammalian cells on sterile glass coverslips in a petri dish with the appropriate culture medium until they reach the desired confluency (typically 60-80%).

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS (pH 7.4) for 5 minutes each.

  • Fixation: Add 4% PFA in PBS to the coverslips and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS to the coverslips and incubate for 10 minutes at room temperature. This step is crucial for allowing the this compound to enter the cell and access the RNA.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • This compound Staining: Add the freshly prepared 0.05% this compound staining solution to the coverslips, ensuring the cells are fully covered. Incubate for 3-5 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto glass microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~451 nm, Emission: ~502-512 nm). RNA-rich regions, such as the cytoplasm and nucleolus, are expected to show fluorescence.

Mechanism of Action Diagram

mechanism_of_action Mechanism of this compound Staining This compound This compound in solution cell_membrane Cell Membrane This compound->cell_membrane Enters cell intercalation Intercalation This compound->intercalation Binds to cytoplasm Cytoplasm cell_membrane->cytoplasm rna RNA rna->intercalation fluorescence Fluorescence Signal intercalation->fluorescence Generates

Caption: this compound enters the cell and intercalates with RNA, producing a fluorescent signal.

Troubleshooting

  • High Background Fluorescence:

    • Ensure adequate washing after the staining step.

    • Optimize the this compound concentration; a lower concentration may be required for some cell types.

    • Use a high-quality mounting medium with antifade reagents.

  • Weak or No Signal:

    • Confirm successful permeabilization. If necessary, increase the Triton X-100 concentration or incubation time slightly.

    • Ensure the this compound staining solution is freshly prepared and protected from light.

    • Check the filter sets on the fluorescence microscope to ensure they are appropriate for this compound's excitation and emission spectra.

  • Cell Detachment:

    • Handle the coverslips gently during washing steps.

    • Consider using coated coverslips (e.g., poly-L-lysine) to improve cell adherence.

Conclusion

This compound provides a viable method for the fluorescent staining of RNA in cultured mammalian cells. While further studies are needed to establish a robust quantitative relationship between fluorescence intensity and RNA concentration in a cellular context, the protocol outlined in this document serves as a reliable starting point for the qualitative visualization and relative comparison of RNA content. Researchers are encouraged to optimize the staining conditions for their specific cell type and experimental setup.

References

Application Notes and Protocols for Fluorescent Labeling of High Molecular Weight RNA Using Acriflavine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acriflavine (ACF) is a fluorescent dye belonging to the acridine family, widely recognized for its antiseptic properties and its utility as a biological stain.[1][2] Commercially, it is often supplied as a mixture of 3,6-diamino-10-methylacridinium chloride (the actual this compound) and 3,6-diaminoacridine (proflavine).[2] Its ability to intercalate into nucleic acid structures makes it a valuable tool for fluorescently labeling high molecular weight RNA molecules, enabling their visualization and analysis in various experimental contexts.[1] These notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals interested in utilizing this compound for RNA labeling.

Mechanism of Action: Intercalation with RNA

This compound associates with double-stranded nucleic acids, including regions of secondary structure in high molecular weight RNA, primarily through a process called intercalation.[3] The planar, aromatic structure of the acridine ring system inserts itself between adjacent base pairs of the RNA duplex. This interaction is stabilized by van der Waals forces and π–π stacking with the nucleotide bases.[4] This binding event leads to a significant increase in the fluorescence quantum yield of this compound, causing it to emit a bright green-yellow fluorescence under appropriate excitation, making it an effective stain for RNA.

cluster_0 Mechanism of this compound-RNA Interaction This compound This compound (Planar Molecule) Intercalation Intercalation (Insertion between base pairs) This compound->Intercalation Binds to dsRNA High Molecular Weight RNA (with double-stranded regions) dsRNA->Intercalation Site of binding Fluorescence Enhanced Fluorescence Intercalation->Fluorescence Results in

Caption: Mechanism of this compound binding to RNA.

Application Notes

Advantages:

  • DNA/RNA Differentiation: Similar to the related dye Acridine Orange, this compound can be used to differentially stain DNA and RNA. Under specific conditions, intercalated dye on double-stranded nucleic acids fluoresces green, while its association with single-stranded nucleic acids can result in red fluorescence.[5]

  • Simplicity: The staining protocols are generally straightforward and do not require complex chemical reactions.

  • Cost-Effectiveness: this compound is a relatively inexpensive fluorescent dye compared to proprietary RNA labeling kits.

Considerations:

  • Specificity: this compound is not strictly specific to RNA and will also stain DNA.[3] Therefore, experimental design must account for this, potentially including DNase treatment steps if only RNA visualization is desired.

  • Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. Users should minimize exposure times and use appropriate antifade reagents where possible.

  • Environmental Sensitivity: The fluorescence emission of this compound is sensitive to its local environment, including solvent polarity and pH. This should be considered when preparing staining solutions and buffers.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Spectral Properties of this compound in Various Solvents This data is crucial for selecting appropriate filter sets for fluorescence microscopy.

SolventExcitation (λex)Emission (λem)Reference
Water416 nm514 nm
Methanol424 nm518 nm
Ethanol426 nm524 nm
Propanol430 nm512 nm
Butanol430 nm526 nm
Formamide434 nm524 nm
Glycerol432 nm540 nm

Table 2: Example Staining Conditions from Published Protocols These parameters can serve as a starting point for protocol optimization.

ParameterProtocol 1 (Meiotic Chromosomes)Protocol 2 (Marine Protists)
Target Fungal Chromosomes (DNA)Whole Cells (General Nucleic Acids)
Fixation UnfixedOptional (Formaldehyde)
Pre-treatment 4 N HCl Hydrolysis (20-30 min)None specified
Stain Concentration 100-200 µg/mL this compound0.05% (500 µg/mL) this compound
Staining Buffer 0.1 N HCl with K₂S₂O₅0.1 M Citrate Buffer (pH 3.0)
Incubation Time 20-30 min4 min
Wash/Destain HCl-Ethanol mixture75% Isopropyl Alcohol
Reference [6][7]

Experimental Protocols

The following are generalized protocols for using this compound to label high molecular weight RNA. Note: Optimization of concentrations, incubation times, and wash steps is highly recommended for specific applications and cell/tissue types.

cluster_workflow General Experimental Workflow prep 1. Sample Preparation (e.g., Isolate RNA, Fix Cells) stain 2. Staining (Incubate with this compound Solution) prep->stain wash 3. Washing / Destaining (Remove unbound dye) stain->wash mount 4. Mounting (Prepare slide with antifade) wash->mount visualize 5. Visualization (Epifluorescence Microscopy) mount->visualize

Caption: General workflow for RNA labeling with this compound.

Protocol 1: In Vitro Labeling of Purified High Molecular Weight RNA for Gel Electrophoresis

This protocol is suitable for visualizing RNA bands in agarose or polyacrylamide gels.

Materials:

  • Purified high molecular weight RNA

  • This compound stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)

  • Nuclease-free water

  • Gel loading buffer

  • Agarose or polyacrylamide gel electrophoresis system

  • UV or blue-light transilluminator

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in nuclease-free water or an appropriate buffer (e.g., TE buffer).

  • RNA Incubation: Add the this compound staining solution directly to your purified RNA sample. The final concentration of this compound should be optimized, but a starting point is 0.5-1.0 µg/mL in the final RNA sample volume. Incubate for 5-10 minutes at room temperature, protected from light.

  • Gel Electrophoresis: Add gel loading buffer to the stained RNA sample. Load the sample onto an agarose or polyacrylamide gel and run the electrophoresis as per standard protocols.

  • Visualization: After electrophoresis, visualize the RNA bands directly on a UV or blue-light transilluminator using an appropriate emission filter (e.g., a standard SYBR Green or GFP filter). This compound-stained RNA will appear as fluorescent bands.

Protocol 2: Staining of RNA in Fixed Cells for Fluorescence Microscopy

This protocol is adapted for visualizing cellular RNA distribution.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • This compound Staining Solution (e.g., 5 µg/mL in 0.1 M citrate buffer, pH 3.0-6.0)

  • Wash Buffer (e.g., PBS)

  • (Optional) DNase I solution

  • Mounting medium with antifade agent (e.g., ProLong Gold)

Procedure:

  • Cell Fixation: Wash cells on coverslips twice with cold PBS. Fix with 4% Paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature to allow the dye to access intracellular structures.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • (Optional) DNase Treatment: To selectively visualize RNA, incubate the cells with a DNase I solution according to the manufacturer's protocol to digest cellular DNA. Wash thoroughly with PBS afterward.

  • Staining: Incubate the cells with the this compound Staining Solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the stained cells 2-3 times with PBS to remove excess, unbound dye. The duration and number of washes may need optimization to achieve the best signal-to-noise ratio.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade agent.

  • Imaging: Visualize the stained cells using an epifluorescence microscope equipped with filters appropriate for this compound (e.g., a FITC or GFP filter set).

Broader Biological Impact: this compound in Drug Development

Beyond its use as a stain, this compound has garnered significant interest in drug development. It is a potent inhibitor of the Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in tumor progression and metastasis.[8][9][10] this compound functions by interfering with the dimerization of HIF-1α with its partner, HIF-1β, thereby inhibiting the transcription of hypoxia-related genes.[8] This mechanism makes this compound a candidate for anticancer therapies.

cluster_pathway Simplified HIF-1α Inhibition Pathway by this compound Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α (Stabilized) Hypoxia->HIF1a Leads to Dimer HIF-1α / HIF-1β Dimerization HIF1a->Dimer HIF1b HIF-1β (Constitutive) HIF1b->Dimer Transcription Gene Transcription (e.g., Angiogenesis, Metastasis) Dimer->Transcription Activates This compound This compound This compound->Dimer Inhibits

Caption: this compound's role in inhibiting the HIF-1α pathway.

References

Acriflavine for Live Cell Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine is a fluorescent dye belonging to the acridine family. Historically utilized as a topical antiseptic, its utility has expanded into the realm of cellular and molecular biology due to its fluorescent properties and ability to intercalate with nucleic acids.[1][2] This document provides detailed application notes and protocols for the use of this compound in staining live cells for various research applications, including fluorescence microscopy and flow cytometry.

This compound is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1][3] Its planar tricyclic structure allows it to insert between the base pairs of DNA, a mechanism central to its fluorescent staining of the nucleus.[1] This interaction with nucleic acids makes it a valuable tool for visualizing cell nuclei and studying cellular processes.

Mechanism of Action

This compound's primary mechanism as a fluorescent stain lies in its ability to intercalate into double-stranded DNA.[1] Upon binding, its fluorescence is significantly enhanced, allowing for the visualization of the nucleus in live cells.[4] The dye is cell-permeant, meaning it can cross intact cell membranes to reach the nucleus.[5] In addition to its role as a DNA intercalator, this compound is also known to inhibit hypoxia-inducible factor 1 (HIF-1), a key transcription factor involved in cellular responses to low oxygen.[1][6][7] This inhibition occurs through the disruption of the dimerization of HIF-1α with HIF-1β.[6][8] While this inhibitory function is a key focus in cancer research, it is an important consideration when using this compound for live-cell imaging, as it may influence cellular physiology.

Data Presentation

The optimal concentration of this compound for staining live cells is a balance between achieving sufficient fluorescence for imaging and minimizing cytotoxicity. The following table summarizes recommended concentrations from various studies. It is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions.

Cell TypeApplicationThis compound ConcentrationIncubation TimeKey Observations
LabyrinthulomycetesEpifluorescence Microscopy0.05% (w/v)4 minutesRed-fluorescent cell wall and green-fluorescent cytoplasm.[9]
Human LymphocytesComet Assay0.025% (w/v)2 - 15 minutesDNA damage observed with light exposure.[10]
NCI-H460 (Lung Cancer Cells)Comet Assay0.025% (w/v)2 - 15 minutesDNA damage observed with light exposure.[10]
Primary Hemangioblastoma CellsViability Assay (MTT)1 - 100 µM24 - 72 hoursDose-dependent decrease in cell viability.[11]
Various Cancer Cell LinesIn vitro Assays1 - 10 µM24 - 72 hoursInhibition of cell viability.[1]
Gastrointestinal MucosaConfocal Laser Endomicroscopy0.01% - 0.05% (w/v)Not specified0.02% showed the best nuclear staining and image quality.[12]
Meiotic Chromosomes (Fungi)Fluorescence Microscopy100 - 200 µg/mL20 - 30 minutesDNA-specific staining, leaving the nucleolus transparent.[13]

Experimental Protocols

Protocol 1: General Live-Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent live cells with this compound for visualization of the nucleus.

Materials:

  • This compound hydrochloride (powder)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~460 nm, emission ~515 nm)[2]

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL (0.1% w/v) stock solution of this compound in sterile PBS or distilled water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution protected from light at 4°C.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Incubation time may need to be optimized.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess stain.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.

Protocol 2: Staining Suspension Cells for Flow Cytometry

This protocol is designed for staining live suspension cells with this compound for nuclear analysis by flow cytometry.

Materials:

  • This compound hydrochloride stock solution (as prepared in Protocol 1)

  • PBS or other suitable buffer for flow cytometry

  • Suspension cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with PBS.

    • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-5 µM).

    • Vortex the cell suspension gently to ensure even distribution of the dye.

  • Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.

  • Washing (Optional but Recommended):

    • Centrifuge the stained cells to pellet them.

    • Discard the supernatant.

    • Resuspend the cells in fresh PBS.

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.

Mandatory Visualizations

G General Workflow for Live Cell Staining with this compound cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Live Cells (Adherent or Suspension) stain_cells Incubate Cells with This compound Solution prep_cells->stain_cells prep_stain Prepare this compound Working Solution prep_stain->stain_cells wash_cells Wash to Remove Excess Stain stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells flow_cytometry Analyze with Flow Cytometer wash_cells->flow_cytometry

Caption: General workflow for live cell staining with this compound.

G This compound's Dual Mechanism of Action cluster_dna Nuclear Staining cluster_hif1 HIF-1 Inhibition This compound This compound intercalation Intercalation This compound->intercalation Binds to dimerization Dimerization This compound->dimerization Inhibits dna DNA fluorescence Enhanced Fluorescence dna->fluorescence Leads to intercalation->dna hif1a HIF-1α hif1a->dimerization hif1b HIF-1β hif1b->dimerization hif1_complex Active HIF-1 Complex dimerization->hif1_complex Prevents formation of gene_transcription Target Gene Transcription hif1_complex->gene_transcription

Caption: Dual mechanism of this compound: DNA intercalation and HIF-1 inhibition.

References

Acriflavine in Fluorescence Microscopy: Visualizing Nuclei in Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine is a fluorescent dye belonging to the acridine family, historically utilized as a topical antiseptic.[1] In the realm of cellular and molecular biology, its ability to intercalate with DNA makes it a valuable tool for visualizing cell nuclei in fluorescence microscopy.[1][2] Its fluorescent properties are dependent on the solvent environment, and upon binding to DNA, it exhibits distinct spectral characteristics that allow for clear nuclear staining.[3][4] This document provides detailed application notes and protocols for the use of this compound in visualizing nuclei for both fixed and live-cell imaging, with a focus on applications relevant to drug development and research.

Quantitative Data

This compound's utility in fluorescence microscopy is defined by its spectral properties and performance in cellular imaging. The following tables summarize key quantitative data for this compound.

Table 1: Spectral Properties of this compound

PropertyValueSolvent/ConditionReference
Absorption Maximum (λabs) ~451 nm, 260 nmAqueous Solution[5][6]
466 nm, 370 nmBound to DNA[3]
464 nm, 260 nmGlycerol, Ethylene Glycol[4]
Emission Maximum (λem) ~502 nmAqueous Solution[5]
502 nmBound to DNA[3]
Quantum Yield (Φ) 0.54 ± 0.03Aqueous Solution[7]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayValueReference
A549ACE2+CC503.1 µM[3]
VeroCC503.4 µM[3]
HCT-8CC502.1 µM[3]
Primary Human FibroblastsCC5012 µM[3]
K562IC50 (48h)Not specified[1]
MV-4-11IC50Not specified[1]
HL-60IC50Not specified[1]
L1210IC50Not specified[1]
HeLaIC50 (24h & 48h)Comparable to free drug[8]

Mechanism of Action

This compound exerts its fluorescent staining properties by intercalating between the base pairs of DNA.[1][2] This interaction is concentration-dependent and leads to a significant increase in fluorescence intensity, allowing for the specific visualization of the DNA-rich nucleus.

This compound This compound in solution Intercalation Intercalation This compound->Intercalation Binds to DNA Nuclear DNA (double helix) DNA->Intercalation StainedNucleus Fluorescent Stained Nucleus Intercalation->StainedNucleus Results in

Mechanism of this compound Nuclear Staining

Experimental Protocols

Protocol 1: General Nuclear Staining of Fixed Mammalian Cells

This protocol is suitable for use as a nuclear counterstain in immunofluorescence (ICC) or for standalone nuclear visualization in fixed cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • This compound stock solution (e.g., 1 mg/mL in water)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for other stains):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a working solution of this compound at a concentration of 0.5-5 µg/mL in PBS. The optimal concentration should be determined empirically for your cell type and imaging system.

    • Incubate the fixed and permeabilized cells with the this compound working solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells two to three times with PBS to remove excess stain.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set appropriate for this compound (Excitation: ~450 nm, Emission: ~505 nm).

Start Start: Adherent Cells Fix Fixation (4% PFA, 10-15 min) Start->Fix Wash1 Wash (3x PBS) Fix->Wash1 Perm Permeabilization (0.1% Triton X-100, 10-15 min) Wash1->Perm Wash2 Wash (3x PBS) Perm->Wash2 Stain This compound Staining (0.5-5 µg/mL, 5-10 min) Wash2->Stain Wash3 Wash (2-3x PBS) Stain->Wash3 Mount Mount & Image Wash3->Mount End End Mount->End

Workflow for Fixed Cell Nuclear Staining
Protocol 2: Staining of Nuclei in Live Mammalian Cells

Important Note: this compound can be phototoxic and genotoxic to live cells, especially upon illumination.[9][10] This protocol should be used with caution, and incubation times and concentrations should be minimized. It is recommended for endpoint assays rather than long-term time-lapse imaging.

Materials:

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in water)

  • Imaging medium (e.g., phenol red-free medium)

Procedure:

  • Cell Culture: Grow cells in imaging-compatible dishes or plates.

  • This compound Staining:

    • Prepare a working solution of this compound at a concentration of 0.1-1 µg/mL in pre-warmed complete culture medium. A lower concentration is recommended to minimize toxicity.

    • Aspirate the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO2). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

Start Start: Live Cells in Culture Stain Incubate with this compound (0.1-1 µg/mL in medium, 10-30 min) Start->Stain Wash Wash (2x Imaging Medium) Stain->Wash Image Image Immediately (Live-Cell Conditions) Wash->Image End End Image->End

Workflow for Live Cell Nuclear Staining
Protocol 3: Feulgen-Acriflavine Staining for DNA Quantification

The Feulgen-acriflavine method is a quantitative staining technique for DNA. It involves acid hydrolysis to generate aldehyde groups from deoxyribose, which then react with the this compound-SO2 reagent.

Materials:

  • Fixative (e.g., 10% neutral buffered formalin)

  • 5N Hydrochloric Acid (HCl)

  • This compound-SO2 reagent (Schiff-type reagent prepared with this compound)

  • Sulfite wash solution

  • Ethanol series for dehydration

  • Xylene or other clearing agent

  • Mounting medium

Procedure:

  • Fixation and Rehydration: Fix cells or tissue sections as required and rehydrate to distilled water.

  • Acid Hydrolysis:

    • Incubate the slides in 5N HCl at room temperature for 60 minutes.

  • Staining:

    • Rinse the slides briefly in distilled water.

    • Stain with this compound-SO2 reagent for 60 minutes in the dark.

  • Washing:

    • Wash the slides three times in sulfite wash solution, 2 minutes each.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the samples through a graded series of ethanol (e.g., 70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a suitable mounting medium.

Start Start: Fixed Cells/Tissue Hydrolysis Acid Hydrolysis (5N HCl, 60 min) Start->Hydrolysis Rinse1 Rinse (Distilled Water) Hydrolysis->Rinse1 Stain This compound-SO2 Staining (60 min, dark) Rinse1->Stain Wash Sulfite Wash (3x 2 min) Stain->Wash Rinse2 Rinse (Distilled Water) Wash->Rinse2 Dehydrate Dehydrate & Mount Rinse2->Dehydrate End End Dehydrate->End

Feulgen-Acriflavine Staining Workflow

Applications in Drug Development

This compound's ability to stain nuclei makes it a useful tool in various stages of drug development.

  • High-Content Screening (HCS): this compound can be used as a nuclear marker in HCS assays to identify and segment individual cells. This allows for the automated analysis of various cellular parameters on a per-cell basis, such as changes in nuclear morphology, protein localization, and cell proliferation in response to compound treatment.

  • Apoptosis Detection: A key hallmark of apoptosis is chromatin condensation, which can be visualized by an increased fluorescence intensity of DNA-binding dyes like this compound.[11][12] Changes in nuclear size and morphology can be quantified to assess the apoptotic potential of drug candidates.

  • Cell Cycle Analysis: While flow cytometry is the gold standard, this compound staining can be used for image-based cell cycle analysis.[13] The intensity of nuclear fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

  • Genotoxicity and DNA Damage Assessment: Due to its intercalating nature, this compound's potential to cause DNA damage upon illumination can be a consideration.[9][10] This property, while a drawback for live-cell imaging, could potentially be exploited in specific assays for DNA repair or in photodynamic therapy research.[2]

This compound This compound Nuclear Stain HCS High-Content Screening This compound->HCS Enables Apoptosis Apoptosis Detection This compound->Apoptosis Visualizes CellCycle Cell Cycle Analysis This compound->CellCycle Quantifies Genotoxicity Genotoxicity Studies This compound->Genotoxicity Informs

This compound Applications in Drug Development

Comparison with Other Nuclear Stains

This compound offers an alternative to commonly used blue-fluorescent nuclear stains like DAPI and Hoechst.

FeatureThis compoundDAPIHoechst
Excitation/Emission ~450 nm / ~505 nm (Green)~358 nm / ~461 nm (Blue)~350 nm / ~461 nm (Blue)
Live Cell Staining Possible, but with caution due to phototoxicityGenerally poor membrane permeabilityGood membrane permeability
Photostability ModerateGoodModerate to Good
Toxicity Can be phototoxic and genotoxicLower toxicity in the darkLower toxicity than DAPI for live cells
Spectral Overlap Less overlap with blue/red fluorophoresCan overlap with some green fluorophoresCan overlap with some green fluorophores

The green emission of this compound can be advantageous in multiplexing experiments where blue and red channels are occupied by other probes. However, its potential for phototoxicity in live cells is a significant consideration compared to Hoechst dyes.[14][15][16]

Troubleshooting and Considerations

  • High Background: Ensure adequate washing steps to remove unbound dye. Titrate the this compound concentration to find the optimal balance between signal and background.

  • Phototoxicity in Live Cells: Use the lowest possible excitation light intensity and exposure times. For time-lapse experiments, consider alternative, less toxic live-cell nuclear stains.

  • Photobleaching: While this compound is relatively stable, prolonged exposure to high-intensity light will cause photobleaching. Use of an anti-fade mounting medium for fixed cells is recommended.

  • Variable Staining: Staining intensity can vary between cell types and with the metabolic state of the cell. Optimization of staining concentration and incubation time is crucial for reproducible results.

Conclusion

This compound is a versatile fluorescent dye for nuclear staining in a variety of applications. Its green emission spectrum provides a useful alternative to traditional blue nuclear stains, particularly in multicolor imaging experiments. While its use in live-cell imaging requires careful consideration of its phototoxic and genotoxic potential, it remains a valuable tool for endpoint assays, fixed-cell imaging, and specialized applications such as Feulgen-based DNA quantification. For researchers and drug development professionals, this compound offers a cost-effective and readily available option for nuclear visualization in high-content screening, apoptosis assays, and cell cycle analysis.

References

Application Notes and Protocols for Intracellular pH Measurement Using Acriflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine, a fluorescent dye, has garnered interest for various biological applications due to its intrinsic fluorescence properties. These application notes provide a comprehensive overview of the theoretical and practical considerations for utilizing this compound as a probe for measuring intracellular pH (pHi). However, it is crucial to note that while this compound exhibits pH-sensitive fluorescence, its application for quantitative pHi measurement is fraught with significant challenges, including a lack of comprehensive characterization in the physiological pH range and substantial concerns regarding its phototoxicity and genotoxicity. These notes are intended to guide researchers in understanding the potential and, more importantly, the pronounced limitations and risks associated with the use of this compound in live-cell imaging.

Introduction to this compound as a Potential pH Indicator

This compound is a topical antiseptic that belongs to the acridine family of dyes. Its fluorescent properties, characterized by excitation and emission in the visible spectrum, have led to its exploration in various biological imaging applications. The fluorescence of acridine derivatives is often sensitive to the local environment, including pH, making this compound a candidate for pHi sensing. The underlying principle of using this compound for pHi measurement relies on the pH-dependent changes in its fluorescence intensity, quantum yield, or fluorescence lifetime. However, empirical data robustly correlating these parameters with pH within the physiological range (pH 6.8-7.4) are notably scarce in the scientific literature.

Spectral Properties of this compound

The spectral characteristics of this compound are essential for designing imaging experiments. The available data on its excitation and emission maxima are summarized in the table below. It is important to note that these values can be influenced by the solvent environment and the presence of other molecules.

PropertyValueReference(s)
Excitation Maximum (λex) ~451 nm[1][2]
Emission Maximum (λem) ~502 nm[1][2]
Fluorescence Quenching Observed at pH 8.5 in the presence of aceclofenac[2]
Phototoxicity Induces DNA damage upon illumination[3][4]

Principle of Intracellular pH Measurement

The use of fluorescent dyes to measure pHi is based on the dye's differential fluorescence response to proton concentration. This can manifest as a change in fluorescence intensity, a shift in the excitation or emission spectra, or a change in the fluorescence lifetime. To obtain quantitative pHi measurements, a calibration procedure is required to establish the relationship between the fluorescence signal and the actual pH value.

Principle of Intracellular pH Measurement cluster_cell Cell cluster_measurement Measurement & Calibration This compound This compound Acriflavine_H Protonated this compound This compound->Acriflavine_H Protonation Fluorescence Fluorescence Signal This compound->Fluorescence Excitation H_ion H+ Acriflavine_H->this compound Deprotonation Acriflavine_H->Fluorescence Altered Signal Signal_Detection Detect Fluorescence (Intensity, Lifetime) Fluorescence->Signal_Detection Calibration_Curve Calibration Curve (Fluorescence vs. pH) Signal_Detection->Calibration_Curve pHi_Value Intracellular pH (pHi) Calibration_Curve->pHi_Value

Figure 1. Principle of pHi measurement using a fluorescent dye.

Critical Limitations and Safety Concerns

The primary obstacle to the widespread adoption of this compound for pHi measurement is its significant phototoxicity and genotoxicity.

  • Phototoxicity and DNA Damage : Upon illumination with excitation light, this compound can generate reactive oxygen species (ROS) that are damaging to cellular components[5][6][7]. Studies have demonstrated that exposure to this compound and light leads to considerable DNA damage[3][4]. This raises serious concerns about the validity of data obtained from cells that may be undergoing stress or apoptosis due to the measurement process itself. One study explicitly concluded that their findings do not support the use of this compound in humans for in vivo imaging[3].

  • Lack of Quantitative pH Correlation : There is a significant lack of published data demonstrating a clear and reproducible correlation between this compound's fluorescence properties and pH across the physiological range (pH 6.0-8.0). Without a reliable calibration curve, accurate pHi measurements are not possible.

This compound Cytotoxicity Pathway This compound This compound Excited_this compound Excited this compound This compound->Excited_this compound Absorption Excitation_Light Excitation Light (~451 nm) Excitation_Light->Excited_this compound ROS Reactive Oxygen Species (ROS) Excited_this compound->ROS Generates Cellular_Damage Cellular Damage ROS->Cellular_Damage DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis DNA_Damage->Apoptosis

Figure 2. this compound-induced phototoxicity and genotoxicity.

Experimental Protocol (General Guidance and Hypothetical Application)

The following protocol is a general guideline for intracellular pH measurement using a fluorescent dye and is adapted for this compound. It must be emphasized that this protocol is hypothetical due to the lack of specific, validated procedures for this compound and its inherent safety risks. Researchers should exercise extreme caution and perform extensive validation and toxicity assessments before considering its use.

Materials
  • This compound hydrochloride (or neutral form)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 120-140 mM KCl

  • Nigericin (a K+/H+ ionophore)

  • Valinomycin (a K+ ionophore, sometimes used in conjunction with nigericin)

  • Cells of interest cultured on a suitable imaging dish or plate

Stock Solution Preparation
  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

Cell Loading with this compound
  • Culture cells to the desired confluency on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.

  • On the day of the experiment, remove the culture medium.

  • Wash the cells once with pre-warmed PBS or serum-free medium.

  • Prepare a loading solution by diluting the this compound stock solution in serum-free medium to a final concentration. Note: The optimal concentration needs to be determined empirically, starting from a low micromolar range (e.g., 1-5 µM) to minimize toxicity.

  • Incubate the cells with the loading solution for 15-30 minutes at 37°C, protected from light.

  • After incubation, wash the cells two to three times with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

Intracellular pH Calibration
  • Prepare a set of calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). A common base for these buffers is a high-potassium solution (e.g., 130 mM KCl, 20 mM NaCl, 1 mM MgSO4, 10 mM HEPES or MES), where the pH is adjusted with HCl or KOH.

  • Add nigericin (typically 5-10 µM) to each calibration buffer immediately before use. Nigericin will equilibrate the intracellular and extracellular pH in the presence of high extracellular potassium.

  • Replace the imaging buffer on the this compound-loaded cells with the first calibration buffer (e.g., pH 7.5).

  • Incubate for 5-10 minutes to allow for pH equilibration.

  • Acquire fluorescence images using appropriate filter sets for this compound (e.g., excitation ~450 nm, emission ~500 nm).

  • Repeat steps 3-5 for each of the remaining calibration buffers, proceeding from high to low pH or vice versa.

Image Acquisition and Analysis
  • For experimental measurements, acquire fluorescence images of the this compound-loaded cells under the desired experimental conditions.

  • Measure the average fluorescence intensity (or lifetime, if the instrumentation is available) from regions of interest (ROIs) within the cells.

  • For calibration, plot the mean fluorescence intensity (or lifetime) from the calibration images against the corresponding pH of the calibration buffers to generate a calibration curve.

  • Use the calibration curve to convert the fluorescence measurements from the experimental cells into pHi values.

Experimental Workflow for pHi Measurement Start Start Cell_Culture Culture Cells on Imaging Plate Start->Cell_Culture Dye_Loading Load Cells with This compound Cell_Culture->Dye_Loading Wash_Cells Wash to Remove Extracellular Dye Dye_Loading->Wash_Cells Calibration Perform in situ Calibration with Nigericin Buffers Wash_Cells->Calibration Experiment Acquire Experimental Images Wash_Cells->Experiment Image_Analysis Image Analysis: Measure Fluorescence Calibration->Image_Analysis Experiment->Image_Analysis Calibration_Curve Generate Calibration Curve Image_Analysis->Calibration_Curve Calculate_pHi Calculate Intracellular pH Calibration_Curve->Calculate_pHi End End Calculate_pHi->End

Figure 3. A generalized experimental workflow for pHi measurement.

Conclusion and Recommendations

While this compound possesses pH-sensitive fluorescence, its utility as a reliable and safe probe for quantitative intracellular pH measurement is highly questionable based on current scientific evidence. The significant phototoxicity and genotoxicity, coupled with the lack of a well-characterized fluorescence-pH relationship in the physiological range, present major hurdles.

Researchers are strongly advised to consider alternative, well-validated, and less toxic fluorescent pH indicators for intracellular studies. Should this compound be considered for any qualitative or exploratory work, it is imperative to:

  • Use the lowest possible dye concentration and light exposure to minimize phototoxicity.

  • Include appropriate controls to assess cell health and viability throughout the experiment.

  • Acknowledge the significant limitations and potential for artifacts in the interpretation of the data.

Further research is required to fully characterize the pH-dependent spectral properties of this compound and to explore less toxic derivatives before it can be recommended for routine use in quantitative live-cell imaging for pHi measurement.

References

Application Notes and Protocols: Acriflavine in Combination with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acriflavine in combination with other chemotherapeutic agents. This compound, a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), demonstrates synergistic anti-cancer effects when combined with conventional chemotherapy drugs.[1][2][3][4] This document outlines the molecular basis for this synergy, presents quantitative data from key studies, and provides detailed protocols for reproducing and expanding upon this research.

Introduction

This compound (ACF) is an acridine dye originally used as an antiseptic.[4] Its anticancer properties stem from its ability to interfere with key oncogenic mechanisms.[4] Notably, this compound is a powerful inhibitor of HIF-1α, a transcription factor that plays a critical role in tumor adaptation to hypoxic environments, angiogenesis, and metastasis.[1][5][6][7] By inhibiting HIF-1, this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents, potentially overcoming drug resistance.[4] This document explores the combination of this compound with cisplatin, 5-fluorouracil, sunitinib, and doxorubicin.

Molecular Mechanisms of Synergy

The synergistic effect of this compound with other chemotherapeutic agents is primarily attributed to its inhibition of the HIF-1 signaling pathway. Many conventional cancer therapies can induce intratumoral hypoxia, leading to the upregulation of HIF-1α, which in turn promotes cell survival and drug resistance.[3] this compound counteracts this by binding directly to the PAS-B subdomain of HIF-1α and HIF-2α, which prevents their heterodimerization with HIF-1β and subsequent transcriptional activity.[1][5] This leads to the downregulation of HIF-1 target genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[1][4]

In addition to HIF-1 inhibition, this compound has been shown to downregulate topoisomerase I and II, further sensitizing cancer cells to DNA-damaging agents like cisplatin.[2]

Below is a diagram illustrating the central role of this compound in inhibiting the HIF-1 signaling pathway.

Acriflavine_HIF1_Inhibition Mechanism of this compound-Mediated HIF-1 Inhibition cluster_0 Hypoxic Conditions cluster_1 HIF-1 Activation cluster_2 This compound Intervention cluster_3 Downstream Effects Hypoxia Hypoxia HIF-1alpha_Stabilization HIF-1α Stabilization Hypoxia->HIF-1alpha_Stabilization HIF-1_Dimerization HIF-1α/HIF-1β Heterodimerization HIF-1alpha_Stabilization->HIF-1_Dimerization HIF-1beta HIF-1β (ARNT) HIF-1beta->HIF-1_Dimerization HIF-1_Complex Active HIF-1 Complex HIF-1_Dimerization->HIF-1_Complex Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HIF-1_Complex->Gene_Transcription This compound This compound This compound->HIF-1_Dimerization Inhibits Tumor_Progression Angiogenesis, Metabolism, Metastasis, Drug Resistance Gene_Transcription->Tumor_Progression

Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the combination of this compound with various chemotherapeutic agents.

This compound and Cisplatin in Bladder Cancer
Cell LineTreatmentIC50 of Cisplatin (µM)Reference
5637 (mutant p53)Cisplatin alone12.5 ± 1.5[2]
Cisplatin + this compound (IC30) - Cotreatment5.5 ± 0.5[2]
Cisplatin + this compound (IC15) - Pretreatment3.5 ± 0.5[2]
EJ138 (mutant p53)Cisplatin alone15 ± 2[2]
Cisplatin + this compound (IC30) - Cotreatment7 ± 1[2]
Cisplatin + this compound (IC15) - Pretreatment4.5 ± 0.5[2]
This compound and 5-Fluorouracil (5-FU) in Colorectal Cancer
Cell LineTreatmentIC50 of 5-FU (µM)Reference
SW480 (mutant p53)5-FU alone~25[8]
5-FU + this compound (IC30) - Pretreatment~10[8]
HCT116 (wild-type p53)5-FU alone~8[8]
5-FU + this compound (IC30) - Pretreatment~3[8]
LS174T (wild-type p53)5-FU alone~15[8]
5-FU + this compound (IC30) - Pretreatment~5[8]
This compound and Sunitinib in a Breast Cancer Model (In Vivo)
Treatment GroupTumor Volume (mm³) at Day 21Reference
Control~1200[3]
Sunitinib~800[3]
This compound~700[3]
Sunitinib + this compound~300[3]
This compound and Doxorubicin in Cervical Cancer (In Vitro)
Cell LineTreatmentIC50 (µM)Reference
HeLaDoxorubicin alone~0.5[9][10][11]
This compound alone~2.5[9][10][11]
Doxorubicin + this compound (Complex)comparable to free drugs[9][10][11]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the synergistic effects of this compound and other chemotherapeutic agents.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents alone and in combination with this compound.

MTT_Assay_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Incubation_1 2. Incubate for 24 hours Cell_Seeding->Incubation_1 Drug_Treatment 3. Treat with varying concentrations of: - this compound alone - Chemotherapeutic agent alone - Combination (co-treatment or pretreatment) Incubation_1->Drug_Treatment Incubation_2 4. Incubate for 24-72 hours Drug_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4 hours at 37°C MTT_Addition->Incubation_3 Solubilization 7. Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Caption: Step-by-step workflow for the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., 5637, HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (ACF)

  • Chemotherapeutic agent (e.g., Cisplatin, 5-FU)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Single Agent: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. Replace the medium in the wells with the drug-containing medium.

    • Co-treatment: Prepare combinations of a fixed concentration of this compound (e.g., its IC30) with serial dilutions of the chemotherapeutic agent.

    • Pretreatment: Treat cells with a fixed, low concentration of this compound (e.g., its IC15) for 24 hours. Then, remove the medium and add medium containing serial dilutions of the chemotherapeutic agent for a further 48 hours.

  • Incubation: Incubate the treated plates for the desired period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the mRNA levels of target genes such as HIF-1α, TOP1, and TOP2A following treatment with this compound.

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified time.

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a mouse tumor xenograft model.

In_Vivo_Xenograft_Workflow Workflow for In Vivo Tumor Xenograft Study Cell_Implantation 1. Subcutaneously implant cancer cells into immunodeficient mice Tumor_Growth 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Group_Randomization 3. Randomize mice into treatment groups: - Vehicle control - this compound alone - Chemotherapeutic agent alone - Combination Tumor_Growth->Group_Randomization Treatment_Administration 4. Administer treatments (e.g., intraperitoneal injection) according to the defined schedule Group_Randomization->Treatment_Administration Tumor_Measurement 5. Measure tumor volume and body weight regularly (e.g., every 3 days) Treatment_Administration->Tumor_Measurement Study_Endpoint 6. Euthanize mice at the study endpoint and excise tumors for further analysis Tumor_Measurement->Study_Endpoint Data_Analysis 7. Analyze tumor growth inhibition and other relevant parameters Study_Endpoint->Data_Analysis

Caption: General workflow for an in vivo tumor xenograft study.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • This compound

  • Chemotherapeutic agent

  • Vehicle for drug delivery

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups.

  • Treatment: Administer the drugs according to the planned schedule, dosage, and route of administration (e.g., intraperitoneal injection of this compound at 5 mg/kg/day).

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for HIF-1α expression).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.

Conclusion

The combination of this compound with conventional chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The primary mechanism of this synergy lies in this compound's potent inhibition of the HIF-1 signaling pathway, a key driver of tumor survival and progression. The provided data and protocols offer a solid foundation for researchers to further explore and validate the therapeutic potential of this compound-based combination therapies in various cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acriflavine for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acriflavine in antibacterial assays.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in antibacterial assays?

The optimal concentration of this compound is highly dependent on the bacterial species and the type of assay being performed (e.g., planktonic vs. biofilm). For initial screening, a broad range is recommended, followed by more specific optimization.

  • For planktonic bacteria (e.g., MRSA, P. aeruginosa): A good starting point for determining the Minimum Inhibitory Concentration (MIC) is a range from 1 µg/mL to 128 µg/mL. A study found the MIC for clinical isolates of MRSA and P. aeruginosa to be 32 µg/mL[1].

  • For bacterial biofilms: Biofilms are significantly more resistant to antimicrobials[1]. Therefore, much higher concentrations are required. The Minimum Biofilm Eradication Concentration (MBEC) for MRSA and P. aeruginosa has been reported to be as high as 320 µg/mL[1].

  • For disk diffusion assays: A common concentration used for differentiating Staphylococcus aureus is 10 µg of this compound per disk[2].

2. What is the mechanism of action of this compound?

This compound exerts its antibacterial effect primarily by intercalating with bacterial DNA[1][3]. This process interferes with DNA replication and transcription, which in turn inhibits cell division and growth[1]. Additionally, in Staphylococcus aureus, this compound has been observed to induce thickening of the cell wall, which is believed to play a role in its mechanism of action[4].

3. Why am I seeing no zone of inhibition in my disk diffusion assay?

Several factors could lead to a lack of a zone of inhibition:

  • Bacterial Resistance: The test organism may be resistant to this compound.

  • Inappropriate this compound Concentration: The concentration of this compound on the disk may be too low to inhibit the growth of the specific bacterial strain. For S. aureus, 10 µ g/disk has been shown to be effective for differentiation[2].

  • Incorrect Inoculum Density: The bacterial lawn may be too dense. It's crucial to standardize the inoculum to a 0.5 McFarland standard[5].

  • Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the antimicrobial. A uniform depth of 4 mm is recommended[6].

  • Expired Reagents: Ensure that the this compound solution and antibiotic disks are not expired[6].

4. My MIC results are not consistent between experiments. What could be the cause?

Inconsistency in MIC results can stem from several sources:

  • Variable Inoculum Size: The starting number of bacteria must be consistent. Use a standardized inoculum for each experiment[7].

  • Differences in Media: The composition of the culture medium can influence the activity of this compound. Use the same batch of media for all related experiments.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the apparent MIC.

  • Pipetting Errors: Inaccurate serial dilutions will lead to incorrect final concentrations in the wells.

5. Can this compound be used to treat biofilm infections?

Yes, this compound has demonstrated efficacy against bacterial biofilms, but at significantly higher concentrations than those required for planktonic bacteria[1]. For example, the MBEC for MRSA and P. aeruginosa was found to be 320 µg/mL, which is 10 times higher than the MIC for the same planktonic bacteria[1]. This highlights the increased resistance of biofilms[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound concentrations in antibacterial assays based on published literature.

ParameterBacterial SpeciesConcentrationAssay TypeReference
MIC MRSA, P. aeruginosa32 µg/mLBroth Microdilution[1]
MBEC MRSA, P. aeruginosa320 µg/mLBiofilm Eradication[1]
Disk Concentration S. aureus10 µ g/disk Disk Diffusion[2]
Non-cytotoxic Concentration Human Nasal Epithelial Cells≤32 µg/mLCell Viability Assay[1]

Experimental Protocols & Workflows

This compound's Antibacterial Mechanism

The primary antibacterial action of this compound involves its interaction with bacterial DNA.

G This compound's Antibacterial Mechanism of Action This compound This compound Intercalation Intercalation between DNA base pairs This compound->Intercalation DNA Bacterial DNA DNA->Intercalation Replication DNA Replication Inhibited Intercalation->Replication blocks Transcription Transcription Inhibited Intercalation->Transcription blocks Growth Cell Division and Growth Inhibited Replication->Growth Transcription->Growth

This compound's mechanism of action.
General Workflow for Antibacterial Susceptibility Testing

This diagram outlines the typical steps involved in performing an antibacterial susceptibility test.

G General Antibacterial Assay Workflow PrepCulture Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Assay (Plate or Tubes) PrepCulture->Inoculate Prepthis compound Prepare this compound Serial Dilutions Prepthis compound->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate ReadResults Read and Record Results (e.g., MIC, Zone Diameter) Incubate->ReadResults Analyze Analyze and Interpret Data ReadResults->Analyze

A general workflow for antibacterial assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial culture in log phase

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the log-phase bacterial culture in nutrient broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume to 200 µL and dilute the this compound concentrations by half.

  • Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in a well with no visible turbidity (clear)[8].

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses bacterial susceptibility to this compound based on the size of the growth inhibition zone around a disk.

Materials:

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution (e.g., to prepare 10 µ g/disk )

  • Bacterial culture adjusted to 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

Procedure:

  • Prepare Disks: Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry completely[5].

  • Inoculate Plate: Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage[9].

  • Apply Disks: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface. Gently press each disk to ensure full contact with the agar[6].

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Measure Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters[10].

Protocol 3: Time-Kill Curve Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • Bacterial culture in log phase

  • Nutrient broth

  • This compound solutions at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., pipettes, agar plates)

Procedure:

  • Preparation: Prepare flasks containing nutrient broth with this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control flask with no this compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 1 x 10^6 CFU/mL[11].

  • Time-Point Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask[11][12].

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto nutrient agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the colonies to calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration to generate the time-kill curves.

Troubleshooting Guide

Decision Tree for Unexpected Results

This diagram provides a logical flow for troubleshooting common issues encountered during antibacterial assays with this compound.

G Troubleshooting Antibacterial Assay Results Start Unexpected Result (e.g., No Inhibition, Inconsistent MIC) CheckInoculum Was Inoculum Standardized? (0.5 McFarland) Start->CheckInoculum CheckConc Are this compound Concentrations Correct? CheckInoculum->CheckConc Yes FixInoculum Standardize Inoculum and Repeat CheckInoculum->FixInoculum No CheckControls Did Controls Work? (Positive/Negative) CheckConc->CheckControls Yes FixConc Verify Stock Solution and Dilutions CheckConc->FixConc No CheckConditions Were Incubation Conditions Correct? CheckControls->CheckConditions Yes FixControls Troubleshoot Media/ Strain Viability CheckControls->FixControls No FixConditions Verify Temperature and Time CheckConditions->FixConditions No ConsiderResistance Consider Intrinsic Resistance of Strain CheckConditions->ConsiderResistance Yes

A troubleshooting decision tree for this compound assays.

References

Technical Support Center: Acriflavine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Acriflavine in aqueous solutions during their experiments.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation of this compound in your aqueous solutions can be a frustrating roadblock in an experimental workflow. This guide provides a systematic approach to identifying the cause and resolving the issue.

Immediate Corrective Actions

If you observe precipitation in your this compound solution, consider the following immediate steps:

  • Gentle Warming: Warm the solution to 37-60°C.[1] For many salts, solubility increases with temperature.[2]

  • Sonication: Use a sonicator to provide mechanical energy to break up aggregates and aid in dissolution.

  • pH Adjustment: If your experimental conditions allow, cautiously lower the pH. This compound, particularly the hydrochloride salt, is more soluble in acidic conditions.

Logical Troubleshooting Workflow

If the immediate actions do not resolve the issue, or for a more thorough investigation, follow the workflow below.

G start Precipitation Observed check_form 1. Verify this compound Form (Hydrochloride vs. Neutral) start->check_form check_prep 2. Review Solution Preparation Protocol check_form->check_prep Incorrect form can affect solubility and pH. check_storage 3. Examine Storage Conditions check_prep->check_storage Improper dissolution can lead to precipitation. check_compat 4. Assess Solution Compatibility check_storage->check_compat Temperature fluctuations or light exposure can be a cause. resolve Resolution & Prevention check_compat->resolve Interactions with other components may induce precipitation. G start Precipitate Observed warm 1. Warm solution to 37-50°C start->warm sonicate 2. Sonicate for 10-15 mins warm->sonicate check1 Observe for dissolution sonicate->check1 lower_ph 3. Cautiously add dilute acid (e.g., 0.1M HCl) dropwise check1->lower_ph No end_success Precipitate Dissolved check1->end_success Yes check2 Monitor pH and observe for dissolution lower_ph->check2 dilute 4. Add more solvent to dilute check2->dilute No check2->end_success Yes dilute->end_success If successful end_fail Precipitate Persists (Consider remaking solution) dilute->end_fail If unsuccessful

References

Best practices for long-term storage of Acriflavine solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acriflavine Solutions

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

1. What are the optimal conditions for the long-term storage of this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light.[1] Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.

Data Presentation: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°C for up to 1 month. For storage longer than a month, -80°C is recommended for up to 6 months.[1]Lower temperatures minimize the rate of chemical degradation.
Light Exposure Store in amber-colored vials or wrap containers in aluminum foil to protect from light.[1]This compound is a fluorescent dye and is sensitive to light, which can cause photodegradation.
Container Use airtight, sterile containers. Borosilicate glass or polypropylene vials are suitable.Prevents evaporation, contamination, and potential interactions with the container material.
Atmosphere For powdered this compound, purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life.[1]Minimizes oxidation of the compound.

2. What type of container should I use to store this compound solutions?

The choice of container is critical for maintaining the stability of this compound solutions.

  • Glass: Type I borosilicate glass is recommended due to its low reactivity and high chemical resistance.[2][3]

  • Plastic: Polypropylene (PP) and polyethylene (PE) containers are also suitable for storing aqueous solutions.[4] However, it is crucial to ensure the plastic is compatible with any organic co-solvents used in the solution. For chemicals that may interact with plastics, fluoride-treated HDPE bottles can provide an extra barrier.

3. How do pH and solvent affect the stability of this compound solutions?

The pH of the solution can significantly impact the stability and fluorescence of this compound. This compound is known to form stable ion-pair complexes at a specific pH, for instance, with aceclofenac at pH 8.5.[5] Changes in pH can lead to alterations in the chemical structure and potential degradation. It is recommended to prepare this compound solutions in a buffer system appropriate for the intended application and to verify the pH before storage. This compound is soluble in water and some organic solvents.[6] When preparing stock solutions, ensure the solvent is of high purity to avoid introducing contaminants that could accelerate degradation.

4. Can I freeze and thaw my this compound solution multiple times?

Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound and affect its concentration.[1][7] It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that only the required amount is thawed for each experiment, preserving the integrity of the remaining stock.

Troubleshooting Guides

Issue 1: Precipitation is observed in my this compound solution after storage.

  • Possible Cause 1: Low Temperature Storage of a Saturated Solution. If the solution was prepared at room temperature and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility of this compound may decrease, leading to precipitation.

    • Solution: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Before use, ensure the solution is completely clear. To prevent this, consider preparing a slightly less concentrated stock solution if it will be stored at low temperatures.

  • Possible Cause 2: Solvent Evaporation. If the container is not airtight, the solvent may evaporate over time, increasing the concentration of this compound beyond its solubility limit.

    • Solution: Use containers with tight-fitting seals. Parafilm can be used to further secure the cap during long-term storage. If evaporation has occurred, it is best to discard the solution as the exact concentration is unknown.

  • Possible Cause 3: pH Shift. A change in the pH of the solution can affect the solubility of this compound.

    • Solution: Measure the pH of the solution. If it has shifted significantly from the intended pH, it is advisable to prepare a fresh solution using a buffered solvent.

Logical Relationship: Troubleshooting Precipitation

start Precipitation Observed cause1 Saturated Solution at Low Temp start->cause1 cause2 Solvent Evaporation start->cause2 cause3 pH Shift start->cause3 solution1 Warm and Vortex/Sonicate cause1->solution1 solution2 Use Airtight Containers cause2->solution2 solution3 Prepare Fresh Buffered Solution cause3->solution3

Troubleshooting workflow for precipitation in this compound solutions.

Issue 2: The color of my this compound solution has changed.

  • Possible Cause 1: Degradation. A color change, often a fading of the characteristic orange-brown color, can indicate chemical degradation of the this compound molecule. This can be caused by exposure to light, extreme temperatures, or incompatible chemicals.

    • Solution: It is best to discard the solution as the active concentration is likely reduced and degradation products are present. To prevent this, strictly adhere to the recommended storage conditions (dark, cold).

  • Possible Cause 2: pH Indicator Effect. this compound's color can be influenced by the pH of the solution. A significant change in pH could lead to a noticeable color shift.

    • Solution: Check the pH of the solution. If it is outside the expected range, the solution may be compromised.

Issue 3: I am seeing a decrease in the fluorescent signal or biological activity of my this compound solution.

  • Possible Cause 1: Degradation. The most likely cause is the chemical degradation of this compound, leading to a loss of its fluorescent properties and biological efficacy.

    • Solution: Prepare a fresh solution. Review your storage and handling procedures to ensure they align with best practices.

  • Possible Cause 2: Quenching. The fluorescence of this compound can be quenched by other molecules in the solution.

    • Solution: Ensure that all components of your solution are compatible and that there are no contaminants that could cause quenching.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and detect its degradation products. Method optimization will be required for specific equipment and sample matrices.

1. Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is typically required to separate the parent drug from its degradation products.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Example Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a maximum absorbance around 450 nm. A PDA detector can be used to monitor multiple wavelengths.

3. Sample Preparation:

  • Dilute the this compound solution to be tested in the initial mobile phase composition to a known concentration (e.g., 10 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies:

  • Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and store at room temperature for 24 hours.

  • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp) for a defined period.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) for 24 hours.

5. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Experimental Workflow: HPLC Stability Testing

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep Prepare this compound Solution stress Forced Degradation (Acid, Base, etc.) prep->stress filter Filter Sample stress->filter hplc Inject into HPLC filter->hplc detect UV/PDA Detection hplc->detect analyze Analyze Chromatogram detect->analyze validate Validate Method analyze->validate

Workflow for HPLC-based stability testing of this compound.

References

Acriflavine Staining Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Acriflavine staining protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound staining experiments.

IssuePossible CauseRecommended Solution
Weak or No Signal Inadequate Staining Time: The incubation period with this compound was too short for sufficient binding to the target.Increase the staining time incrementally. Refer to the protocol table for typical time ranges.
Low this compound Concentration: The concentration of the this compound solution is too low.Prepare a fresh solution or increase the concentration. Concentrations can range from 0.005% to 0.05% or higher depending on the application.[1]
Incorrect pH of Staining Solution: The pH of the buffer can affect this compound's binding efficiency.Ensure the staining buffer pH is optimal for your specific protocol. For example, a citrate buffer at pH 3.0 is used for staining Labyrinthulomycetes.[2]
Photobleaching: The fluorescent signal is fading due to prolonged exposure to the excitation light source.Minimize the exposure of the stained sample to light. Use an anti-fade mounting medium.[3]
High Background/ Non-specific Staining Excessive Staining Time: The sample was incubated with this compound for too long, leading to non-specific binding.Reduce the staining time. Perform a time-course experiment to determine the optimal duration.
This compound Concentration Too High: A high concentration can lead to increased background fluorescence.Decrease the this compound concentration. A study on confocal laser endomicroscopy found that concentrations of 0.01% and 0.02% provided good results with less background than 0.05%.[1]
Inadequate Washing: Insufficient washing after staining fails to remove unbound this compound.Increase the number and/or duration of washing steps after the staining incubation. A mixture of HCl and ethanol can be used to remove non-covalently bound stain.[4]
Overstaining Prolonged Exposure to this compound: Similar to high background, leaving the stain on for too long can oversaturate the target.Shorten the incubation period with the this compound solution.
High Stain Concentration: The this compound solution is too concentrated.Dilute the this compound staining solution.
Cell or Tissue Damage Toxicity from Prolonged Exposure: this compound can be toxic to cells and cause DNA damage with extended contact time.[5]Reduce the staining time to the minimum required for adequate signal. Consider if a lower concentration can be used.
Harsh Fixation or Permeabilization: The methods used to prepare the sample may be causing damage.Optimize fixation and permeabilization steps. Test different fixatives or reduce the concentration and incubation time of permeabilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal staining time for this compound?

A1: The optimal staining time for this compound is highly dependent on the sample type, the protocol being followed, and the desired outcome. Staining times can range from as short as 4 minutes for certain protists to 20-30 minutes for fungal meiotic chromosomes.[2][4] It is recommended to perform a time-course experiment to determine the ideal duration for your specific application.

Q2: How does this compound concentration affect staining results?

A2: this compound concentration directly impacts signal intensity and background fluorescence. Higher concentrations can lead to brighter signals but may also increase non-specific binding and background noise.[1] Conversely, a concentration that is too low will result in a weak or undetectable signal. It is crucial to titrate the this compound concentration to find the best balance for your experiment.

Q3: Can I adjust the staining time and concentration simultaneously?

A3: It is generally recommended to optimize one parameter at a time. Start by optimizing the this compound concentration with a standard staining time. Once the optimal concentration is determined, you can then perform a time-course experiment to find the ideal staining duration.

Q4: My this compound staining is weak compared to other fluorescent stains. Why?

A4: The fluorescence of cells stained with this compound can be weaker than that of other stains like Acridine Orange.[6][7] This may make it slightly more challenging to visualize extremely small cells.[6][7] To enhance the signal, you can try slightly increasing the this compound concentration or the staining time, while carefully monitoring for any increase in background.

Q5: Will increasing the staining time cause damage to my live cells?

A5: Yes, prolonged exposure to this compound can lead to DNA damage and cellular toxicity.[5] For live-cell imaging, it is critical to use the lowest effective concentration and the shortest possible staining time to minimize these effects.

Experimental Protocols

Protocol 1: this compound Staining of Fungal Meiotic Chromosomes

This protocol is adapted from a method used for Neurospora.[4]

  • Hydrolysis: Hydrolyze unfixed intact perithecia in 4 N HCl for 20-30 minutes at 30°C.

  • Rinse: Rinse once with water.

  • Staining: Stain in a solution containing 100-200 µg/ml this compound and 5 mg/ml K₂S₂O₅ in 0.1 N HCl for 20-30 minutes at 30°C.

  • Washing:

    • Wash three times (3-5 minutes each) in a mixture of concentrated HCl and 70% ethanol (2:98 v/v) at 30°C.

    • Wash twice in distilled water.

  • Mounting and Visualization: Dissect the stained perithecia in a drop of 10% glycerol and squash under a coverslip for examination with an epifluorescence microscope.

Protocol 2: this compound Staining for Detection of Labyrinthulomycetes

This protocol is a modified method for direct detection and enumeration of marine protists.[2]

  • Cell Collection: Collect 100 µl of live cells on a 0.22 µm membrane filter.

  • Rinse: Rinse the cells on the filter with filter-sterilized artificial seawater.

  • Staining: Add 3-4 mL of 0.05% this compound in 0.1 M citrate buffer (pH 3.0) to the cells and let it stand for 4 minutes.

  • Washing:

    • Vacuum drain the stain.

    • Add 2 ml of 75% isopropyl alcohol while still under vacuum.

    • Rinse the filter with sterile distilled water after all the alcohol has been drained.

  • Mounting and Visualization: Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top for visualization under epifluorescence microscopy.

Quantitative Data Summary

ParameterProtocol 1: Fungal Meiotic Chromosomes[4]Protocol 2: Labyrinthulomycetes[2]In Vivo Imaging Study[5]Confocal Endomicroscopy Study[1]
This compound Concentration 100-200 µg/ml0.05%0.025%0.05%, 0.02%, 0.01%, 0.005%
Staining Time 20-30 minutes4 minutes2 and 15 minutesNot specified
Temperature 30°CRoom TemperatureNot specifiedNot specified
Key Observation DNA-specific staining allows visualization of chromatin through the nucleolus.Cell walls fluoresce red, and cytoplasm fluoresces green.Increased contact time led to increased DNA damage.0.02% showed significantly better polar staining. 0.005% resulted in decreased image quality.

Visualizations

Acriflavine_Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_visualize Visualization Fixation Fixation (Optional) Permeabilization Permeabilization (Optional) Fixation->Permeabilization Staining This compound Incubation Permeabilization->Staining Wash1 Post-Staining Washes Staining->Wash1 Mounting Mounting Wash1->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for this compound staining.

Acriflavine_DNA_Interaction cluster_this compound This compound Molecule This compound This compound DNA_Helix DNA_Helix This compound->DNA_Helix:base Intercalation

Caption: Mechanism of this compound binding to DNA via intercalation.

References

Validation & Comparative

A Comparative Guide to Acriflavine and DAPI for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and molecular imaging, the precise visualization of the cell nucleus is paramount. Nuclear counterstains are indispensable tools in fluorescence microscopy, providing essential context for the localization of specific proteins and cellular structures. Among the myriad of available dyes, 4′,6-diamidino-2-phenylindole (DAPI) has long been the gold standard for its reliability and ease of use. However, alternative dyes such as Acriflavine present a different set of spectral and chemical properties that may be advantageous for specific applications. This guide provides an objective comparison of this compound and DAPI for nuclear counterstaining, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Quantitative Data Summary

The performance of a fluorescent dye is dictated by its photophysical properties. The following table summarizes the key quantitative data for this compound and DAPI, facilitating a direct comparison of their performance characteristics.

PropertyThis compoundDAPI
Excitation Maximum (Bound to DNA) ~465 nm[1]~358 nm[2][3]
Emission Maximum (Bound to DNA) ~502 nm[1]~461 nm[2][3]
Quantum Yield (Bound to dsDNA) Not explicitly quantified, but fluorescence is enhanced upon binding. The quantum yield in aqueous solution is 0.54.[4]High (up to 0.66), with an ~20-fold fluorescence enhancement upon binding to dsDNA.[1][3][4][5][6]
Binding Affinity (Kd) Data not readily available, but known to intercalate with high affinity.High affinity for dsDNA, with a dissociation constant (Kd) in the nanomolar range.[7]
Photostability Generally considered to be moderately photostable, characteristic of acridine dyes.Good photostability, though photobleaching can occur with prolonged UV exposure.[6]
Molar Mass Mixture of 3,6-diamino-10-methylacridinium chloride (259.73 g/mol ) and 3,6-diaminoacridine (209.25 g/mol )350.25 g/mol (dihydrochloride)
Solubility Soluble in water and ethanol.Soluble in water, but more so in DMF.[8]

Experimental Protocols

Detailed and reproducible protocols are critical for successful and consistent staining. Below are standardized protocols for nuclear counterstaining with both this compound and DAPI in fixed mammalian cells.

This compound Staining Protocol for Fixed Mammalian Cells

This protocol is adapted for use in a standard immunofluorescence workflow.

Reagents:

  • This compound stock solution (1 mg/mL in distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Mounting Medium

Procedure:

  • Cell Preparation: Grow mammalian cells on sterile glass coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-5 µg/mL. Incubate the cells with the this compound solution for 10-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with filter sets appropriate for the excitation and emission spectra of this compound (Excitation: ~465 nm, Emission: ~502 nm).

DAPI Staining Protocol for Fixed Mammalian Cells

This is a widely used and reliable protocol for nuclear counterstaining.

Reagents:

  • DAPI stock solution (1 mg/mL in deionized water or DMF)[8]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Mounting Medium

Procedure:

  • Cell Preparation: Grow mammalian cells on sterile glass coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM (approximately 0.1 µg/mL).[9] Incubate the cells with the DAPI solution for 1-5 minutes at room temperature, protected from light.[9]

  • Washing: Wash the cells two to three times with PBS to remove background fluorescence.[9]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an antifade reagent.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).[2][3]

Visualization of Methodologies

To further clarify the experimental processes and mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Nuclear Staining Workflow A Cell Culture on Coverslip B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Nuclear Staining (this compound or DAPI) C->D E Washing Steps D->E F Mounting E->F G Fluorescence Microscopy F->G

Caption: A generalized experimental workflow for nuclear counterstaining in fixed cells.

G cluster_this compound This compound cluster_dapi DAPI This compound This compound (Planar Acridine Ring) Intercalation Intercalation between Base Pairs This compound->Intercalation Binds DAPI DAPI (4',6-diamidino-2-phenylindole) DNA_A DNA Double Helix Intercalation->DNA_A Distorts Helix MinorGroove Binds to Minor Groove DAPI->MinorGroove Binds DNA_D DNA Double Helix (AT-Rich Regions) MinorGroove->DNA_D Stabilizes Helix

Caption: Mechanisms of DNA binding for this compound (intercalation) and DAPI (minor groove binding).

Concluding Remarks

Both this compound and DAPI are effective nuclear counterstains, each with distinct advantages and disadvantages.

DAPI remains the preferred choice for general-purpose nuclear counterstaining due to its high specificity for DNA, significant fluorescence enhancement upon binding, and well-established, rapid protocols.[5] Its blue fluorescence provides excellent spectral separation from commonly used green and red fluorophores.[8] However, its requirement for UV excitation can be a source of phototoxicity in live-cell imaging, although it is less of a concern in fixed-cell applications.[6]

This compound , with its green fluorescence, offers a valuable alternative, particularly in multicolor experiments where the blue channel is occupied. Its mechanism of intercalation differs from DAPI's minor groove binding, which could be a relevant factor in studies of DNA structure and function.[10] While its photophysical properties upon DNA binding are not as extensively characterized as DAPI's, it provides robust nuclear staining. Researchers should be mindful of the potential for this compound to exhibit broader cellular effects due to its history as an antiseptic and its known interactions with various cellular processes.[10][11] Recent studies have also highlighted its potential cytotoxicity, which should be considered in the experimental design.[11][12]

Ultimately, the choice between this compound and DAPI will depend on the specific requirements of the experiment, including the other fluorophores in use, the imaging instrumentation available, and the biological question being addressed. This guide provides the foundational data and protocols to make an informed decision for your nuclear counterstaining needs.

References

Cross-Validation of Acriflavine-Based Assays with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, accurate quantification of nucleic acids and assessment of gene expression are paramount. While quantitative Polymerase Chain Reaction (qPCR) has long been the gold standard for its sensitivity and specificity, alternative methods like those based on fluorescent dyes such as Acriflavine are also utilized for certain applications. This guide provides an objective comparison of this compound-based assays and qPCR, offering insights into their respective methodologies, data interpretation, and potential applications.

Principles of Detection

This compound-Based Assays: this compound is a fluorescent dye that can intercalate into nucleic acids. Its fluorescence properties can change upon binding, allowing for the quantification of total nucleic acid content. The intensity of the fluorescent signal is proportional to the amount of nucleic acid present in the sample. These assays are generally straightforward and cost-effective for bulk nucleic acid quantification.

Quantitative PCR (qPCR): This technique, also known as real-time PCR, monitors the amplification of a specific DNA sequence in real-time.[1] It utilizes fluorescent reporters, such as SYBR Green or probe-based chemistries like TaqMan, to measure the amount of amplified product in each cycle. The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of the target nucleic acid. For gene expression analysis, RNA is first reverse-transcribed into complementary DNA (cDNA), a process known as reverse transcription qPCR (RT-qPCR).[2][3][4]

Experimental Protocols

A clear understanding of the experimental workflows is crucial for choosing the appropriate assay and for accurate data interpretation.

This compound-Based Nucleic Acid Quantification Protocol

This protocol outlines a general procedure for quantifying nucleic acids using this compound.

  • Preparation of Standards and Samples:

    • Prepare a series of known concentrations of a standard DNA or RNA to generate a standard curve.

    • Dilute the unknown samples to fall within the linear range of the assay.

  • Staining:

    • Add the this compound staining solution to each standard and unknown sample. A common working solution is 0.05% this compound in a suitable buffer.[5][6]

    • Incubate for a specified time (e.g., 3-4 minutes) to allow the dye to bind to the nucleic acids.[5][6]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths. For this compound, excitation is often around 451 nm and emission around 502 nm.[7]

  • Data Analysis:

    • Plot the fluorescence intensity of the standards against their concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of the unknown samples based on their fluorescence intensity.

Two-Step RT-qPCR Protocol for Gene Expression Analysis

This protocol describes a common workflow for quantifying the expression of a target gene relative to a reference gene.[2][3]

  • RNA Isolation:

    • Extract total RNA from the experimental samples. Ensure high purity and integrity of the RNA.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.[2][3] This creates a stable DNA template for the qPCR step.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers specific to the target and reference genes.

    • Add the cDNA template to the master mix.

  • Real-Time PCR Amplification:

    • Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.

  • Data Analysis:

    • Determine the Cq value for the target and reference genes in each sample.

    • Calculate the relative gene expression using a method such as the ΔΔCt method, which normalizes the target gene expression to the reference gene expression.[2]

Data Presentation: A Comparative Overview

Due to the absence of direct experimental cross-validation studies in the available literature, the following tables present hypothetical data to illustrate the quantitative outputs of each assay.

Table 1: Hypothetical Quantification of Total Nucleic Acid

Sample IDThis compound Assay (ng/µL)UV-Vis Spectrophotometry (ng/µL)
Sample A52.355.1
Sample B105.8110.2
Sample C25.127.5

This table illustrates how an this compound-based assay provides bulk quantification of nucleic acids, which can be compared to other methods like UV-Vis spectrophotometry.

Table 2: Hypothetical Gene Expression Analysis of HIF-1α

TreatmentTarget Gene (HIF-1α) CqReference Gene (GAPDH) CqΔCq (Target - Ref)Relative Quantification (Fold Change)
Control24.520.24.31.0
This compound26.820.36.50.22

This table demonstrates the output of a typical RT-qPCR experiment for relative gene expression analysis. This compound has been reported to inhibit the dimerization and transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8] This hypothetical data shows a downregulation of HIF-1α expression upon this compound treatment.

Mandatory Visualizations

This compound Staining Workflow

G This compound Staining Workflow prep Prepare Standards & Samples stain Add this compound Solution prep->stain incubate Incubate stain->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Standard Curve) measure->analyze

Caption: Workflow for nucleic acid quantification using an this compound-based assay.

Two-Step RT-qPCR Workflow

G Two-Step RT-qPCR Workflow rna_iso RNA Isolation rt Reverse Transcription (cDNA Synthesis) rna_iso->rt qpcr_setup qPCR Reaction Setup rt->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis

Caption: Standard workflow for gene expression analysis using two-step RT-qPCR.

Simplified HIF-1 Signaling Pathway Inhibition by this compound

G Simplified HIF-1 Pathway Inhibition by this compound cluster_0 Cell Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Dimerization HIF-1α / HIF-1β Dimerization HIF1a_stabilization->Dimerization HIF1b HIF-1β (ARNT) HIF1b->Dimerization Nucleus Nucleus Dimerization->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression This compound This compound This compound->Dimerization Inhibits

Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β, preventing downstream gene expression.

Conclusion

This compound-based assays and qPCR are both valuable tools for nucleic acid analysis, but they serve different primary purposes. This compound assays offer a simple and cost-effective method for the bulk quantification of total nucleic acids. In contrast, qPCR provides highly sensitive and specific quantification of particular nucleic acid sequences, making it the gold standard for applications like gene expression analysis and viral load determination.[9]

References

Assessing the Specificity of Acriflavine for G-quadruplex DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific fluorescent probe for G-quadruplex (G4) DNA is a critical step in experimental design. This guide provides an objective comparison of Acriflavine and its closely related analog Proflavine, with two other commonly used G4-DNA probes: Thioflavin T (ThT) and N-methyl mesoporphyrin IX (NMM). The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to aid in the selection of the most appropriate probe for your research needs.

Performance Comparison of G-Quadruplex DNA Fluorescent Probes

The specificity of a fluorescent probe for G4-DNA is determined by its binding affinity, fluorescence enhancement upon binding, and its ability to discriminate against other DNA structures, such as duplex DNA. While direct quantitative data for this compound's interaction with G-quadruplex DNA is limited in publicly available literature, data for the structurally similar acridine dye, Proflavine, offers valuable insights.

ProbeTarget G4-DNABinding Affinity (Kd or Ka)Fluorescence EnhancementSelectivity over Duplex DNA
Proflavine Human TelomericKa ≈ 1.36 x 106 M-1[1]Quenching of fluorescence observed upon intercalation.[2]Primarily known as a DNA intercalator, suggesting lower selectivity for G4 structures.
Thioflavin T (ThT) c-Myc promoter-Significant increase in fluorescence emission.[3]High, with poor interactions with duplex DNA sequences.[3]
Thioflavin T (ThT) Human Telomeric-~700-fold enhancement.[4]High specificity against duplexes.[4]
N-methyl mesoporphyrin IX (NMM) Parallel G-quadruplexKD ≈ 100 nM[5]~60-fold increase for parallel GQs.[6]Exceptionally high; no change in fluorescence with up to 100-fold excess of duplex DNA.[6]
N-methyl mesoporphyrin IX (NMM) Hybrid G-quadruplexKD ≈ 5-10 µM[5]~40-fold increase for hybrid GQs.[6]High.[5]
N-methyl mesoporphyrin IX (NMM) Antiparallel G-quadruplexVery weak interaction.[5]<10-fold increase.[6]High.[5]

Experimental Protocols

Accurate assessment of probe specificity relies on standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize the interaction of fluorescent probes with G-quadruplex DNA.

Fluorescence Titration

This method is used to determine the binding affinity (dissociation constant, Kd, or association constant, Ka) and stoichiometry of the probe-G4 DNA interaction.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., this compound, ThT, NMM) in an appropriate buffer (e.g., Tris-HCl with KCl or NaCl).

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in the same buffer.

    • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Titration:

    • Place a fixed concentration of the fluorescent probe in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the G4-DNA solution to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the G4-DNA concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site or two-site binding model) to calculate the binding constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in the G4-DNA structure upon probe binding.

  • Sample Preparation:

    • Prepare solutions of the G4-DNA and the fluorescent probe in a suitable buffer.

    • Record the CD spectrum of the G4-DNA alone.

    • Prepare samples with a constant concentration of G4-DNA and increasing concentrations of the probe.

  • Measurement:

    • Record the CD spectra for each sample in the range of 200-350 nm.

    • Typical G-quadruplex structures exhibit characteristic CD signals (e.g., a positive peak around 260 nm for parallel G-quadruplexes and a positive peak around 295 nm for antiparallel structures).

  • Analysis:

    • Analyze the changes in the CD spectrum of the G4-DNA upon addition of the probe. Significant changes can indicate a change in the G4-DNA topology or stabilization of a particular conformation.

FRET Melting Assay

Fluorescence Resonance Energy Transfer (FRET) melting assays are used to assess the thermal stability of G4-DNA in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates stabilization of the G4 structure by the probe.

  • Oligonucleotide Design:

    • Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor) at its termini.

  • Assay Setup:

    • Prepare solutions of the FRET-labeled G4-DNA in the presence and absence of the fluorescent probe.

    • Use a real-time PCR machine or a fluorometer with temperature control to monitor the fluorescence of the donor fluorophore.

  • Melting Curve Analysis:

    • Increase the temperature gradually from room temperature to 95°C and record the fluorescence intensity at each temperature point.

    • The melting temperature (Tm) is the temperature at which 50% of the G4-DNA is unfolded, resulting in a significant change in FRET efficiency.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G4-DNA alone from the Tm in the presence of the probe.

Visualizing Experimental Workflows and Interactions

Experimental Workflow for Assessing Probe Specificity

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe Fluorescent Probe Stock Fluorescence_Titration Fluorescence Titration Probe->Fluorescence_Titration CD_Spectroscopy CD Spectroscopy Probe->CD_Spectroscopy FRET_Melting FRET Melting Assay Probe->FRET_Melting G4_DNA G4-DNA Stock G4_DNA->Fluorescence_Titration G4_DNA->CD_Spectroscopy G4_DNA->FRET_Melting Duplex_DNA Duplex DNA Stock Duplex_DNA->Fluorescence_Titration Control Binding_Affinity Binding Affinity (Kd) Fluorescence_Titration->Binding_Affinity Conformational_Changes Conformational Changes CD_Spectroscopy->Conformational_Changes Thermal_Stabilization Thermal Stabilization (ΔTm) FRET_Melting->Thermal_Stabilization Selectivity Selectivity (G4 vs Duplex) Binding_Affinity->Selectivity Thermal_Stabilization->Selectivity

Caption: Workflow for evaluating G4-DNA probe specificity.

Ligand-Induced Stabilization of G-quadruplex DNA

G4_stabilization Unfolded Unfolded G-rich DNA Folded Folded G-quadruplex Unfolded->Folded + Cations (K+, Na+) Folded->Unfolded Denaturation Stabilized Stabilized G-quadruplex Folded->Stabilized + Ligand (e.g., NMM, ThT) Stabilized->Folded Ligand Dissociation

References

Safety Operating Guide

Safe Disposal of Acriflavine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper management and disposal of acriflavine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound waste responsibly. This compound, a fluorescent dye and antiseptic, is classified as a hazardous substance toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[1][2][3]

Core Principles of this compound Waste Management

The primary principle for this compound disposal is to avoid release into the environment.[3][4][5][6] This means that drain disposal is not a recommended method for this compound solutions or solids, with the potential exception of very dilute solutions as specified by local regulations.[7] All this compound waste, including contaminated materials, should be collected and treated as hazardous waste.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Carefully sweep up solid this compound, avoiding the creation of dust.[1][8]

    • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[8]

    • Place the collected solid waste into a suitable, clearly labeled, and closed container for disposal.[1][2][4]

  • This compound Solutions:

    • Do not pour this compound solutions down the drain.[1][5]

    • Collect all aqueous and solvent-based this compound solutions in a designated, leak-proof, and labeled hazardous waste container.

  • Contaminated Materials:

    • Dispose of any items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, as hazardous waste.[1]

    • Contaminated packaging should also be treated as unused product and disposed of accordingly.[1]

2. Storage of this compound Waste:

  • Store waste containers in a cool, dry, and well-ventilated area.[1]

  • Ensure containers are tightly sealed to prevent leaks or spills.[4]

  • Keep this compound waste segregated from incompatible materials, such as strong oxidizing agents.[2]

3. Professional Disposal:

  • The recommended method for the final disposal of this compound waste is to engage a licensed professional waste disposal company.[1][9]

  • These companies are equipped to handle and treat hazardous chemical waste in accordance with environmental regulations.

  • One specified treatment method involves dissolving the this compound in a combustible solvent and incinerating it in a chemical scrubber.[1][9]

Quantitative Data Summary

While specific quantitative data for disposal is limited in publicly available resources, the following table summarizes key hazard identification numbers for transportation and classification.

IdentifierValueDescription
UN Number3077United Nations number for environmentally hazardous substance, solid, n.o.s.[1]
Transport Hazard Class9Miscellaneous dangerous substances and articles.[1][6]
Packaging GroupIIIIndicates a substance with a minor degree of danger.[1]

Experimental Protocols

Visualizing Disposal and Safety Workflows

To aid in the decision-making process for handling this compound, the following diagrams illustrate the proper disposal workflow and general safety precautions.

This compound Disposal Workflow start This compound Waste Generated waste_type Solid, Solution, or Contaminated Material? start->waste_type collect_solid Sweep solid waste, avoiding dust. Place in labeled, sealed container. waste_type->collect_solid Solid collect_liquid Collect solution in a labeled, sealed hazardous waste container. waste_type->collect_liquid Solution collect_contaminated Place contaminated items (gloves, etc.) in a labeled, sealed waste bag/container. waste_type->collect_contaminated Contaminated Material store Store waste in a cool, dry, well-ventilated area away from incompatible materials. collect_solid->store collect_liquid->store collect_contaminated->store disposal_company Arrange for pickup by a licensed professional waste disposal company. store->disposal_company end Proper Disposal Complete disposal_company->end

Caption: Decision workflow for the proper disposal of this compound waste.

This compound Handling Safety ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat - Dust Respirator (for solids) handling Handling this compound handling->ppe spill In Case of Spill handling->spill spill_solid Contain and sweep up solid spills, avoiding dust generation. spill->spill_solid Solid spill_liquid Absorb liquid spills with inert material. spill->spill_liquid Liquid collect_spill Collect spilled material and place in a sealed container for hazardous waste disposal. spill_solid->collect_spill spill_liquid->collect_spill decontaminate Decontaminate spill area. collect_spill->decontaminate

Caption: Key safety precautions for handling this compound in the laboratory.

References

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Acriflavine
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.